molecular formula C51H79NO13 B10775925 Rapamycin-d3

Rapamycin-d3

Número de catálogo: B10775925
Peso molecular: 917.2 g/mol
Clave InChI: QFJCIRLUMZQUOT-AMKVGRFDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rapamycin-d3 is a useful research compound. Its molecular formula is C51H79NO13 and its molecular weight is 917.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C51H79NO13

Peso molecular

917.2 g/mol

Nombre IUPAC

(1R,9S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43?,44-,46-,47+,51-/m1/s1/i8D3

Clave InChI

QFJCIRLUMZQUOT-AMKVGRFDSA-N

SMILES isomérico

[2H]C([2H])([2H])O[C@H]\1C[C@@H]2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC(CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C1\C)C)C)OC)O)\C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C

SMILES canónico

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC

Origen del producto

United States

Foundational & Exploratory

What is Rapamycin-d3 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Rapamycin-d3, its core properties, and its principal application in bioanalytical research. This document details the essential role of this compound as an internal standard in the accurate quantification of Rapamycin, supported by experimental protocols and a summary of key quantitative data.

Core Concepts: Understanding this compound

This compound is the deuterated form of Rapamycin, a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3][4][5] Deuterium is a stable, non-radioactive heavy isotope of hydrogen. In this compound, three hydrogen atoms in one of the methoxy groups have been replaced with deuterium atoms.[4] This isotopic labeling subtly increases the molecular weight of the compound without significantly altering its chemical properties or biological activity.[6]

The primary and most critical use of this compound in a research setting is as an internal standard for the quantification of Rapamycin in biological samples using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] Its structural and chemical similarity to Rapamycin ensures that it behaves almost identically during sample preparation, extraction, and chromatographic separation. However, its distinct mass allows it to be differentiated from the non-deuterated Rapamycin by the mass spectrometer, which is the cornerstone of its utility as an internal standard.

The Significance of Deuteration

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can slow the rate of metabolic reactions that involve the cleavage of this bond.[10] While this "deuterium switch" can be exploited to create drugs with more favorable pharmacokinetic profiles, the primary purpose of the deuterium atoms in this compound for research applications is to provide a mass shift for use as an internal standard.[7][10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data for Rapamycin and this compound, crucial for their use in analytical methodologies.

Compound Chemical Formula Molecular Weight ( g/mol ) CAS Number
RapamycinC₅₁H₇₉NO₁₃914.1753123-88-9
This compoundC₅₁H₇₆D₃NO₁₃917.19392711-19-2
Mass Spectrometry Parameters for Quantification
Analyte Rapamycin
Internal Standard This compound
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) for Rapamycin 936.6 ([M+Na]⁺)
Product Ion (m/z) for Rapamycin 409.3
Precursor Ion (m/z) for this compound 939.6 ([M+Na]⁺)
Product Ion (m/z) for this compound 409.3

Note: The specific precursor and product ions may vary slightly depending on the instrument and analytical method. The sodium adduct ([M+Na]⁺) is commonly used for Rapamycin quantification.[12]

Experimental Protocol: Quantification of Rapamycin using LC-MS/MS

This section outlines a typical experimental protocol for the quantification of Rapamycin in a biological matrix (e.g., whole blood or tissue homogenate) using this compound as an internal standard.

Materials and Reagents
  • Rapamycin analytical standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Biological matrix (e.g., porcine whole blood)

  • Protein precipitation agent (e.g., zinc sulfate solution)

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Biological Sample (e.g., Whole Blood) add_is Add this compound (Internal Standard) start->add_is precipitate Protein Precipitation (e.g., with Zinc Sulfate) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Supernatant onto LC Column supernatant->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem Mass Spectrometry (MS/MS) Detection ionize->detect integrate Integrate Peak Areas (Rapamycin & this compound) detect->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantify Rapamycin Concentration using Calibration Curve ratio->quantify

Caption: Experimental workflow for Rapamycin quantification.

Detailed Methodology
  • Preparation of Standards and Quality Controls:

    • Prepare stock solutions of Rapamycin and this compound in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking known concentrations of Rapamycin into the biological matrix.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the biological matrix.

  • Sample Preparation:

    • To a 100 µL aliquot of the biological sample (unknown, standard, or QC), add a precise volume of the this compound internal standard solution.

    • Vortex the sample to ensure thorough mixing.

    • Add a protein precipitation agent (e.g., 200 µL of zinc sulfate in methanol) to the sample.[13]

    • Vortex vigorously to precipitate proteins.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Inject a small volume (e.g., 5-10 µL) of the supernatant onto a C18 reverse-phase analytical column.

      • Use a gradient elution with a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

      • The gradient program is optimized to achieve good separation of Rapamycin and this compound from matrix components.

    • Mass Spectrometry (MS/MS):

      • The eluent from the LC column is introduced into the electrospray ionization (ESI) source of the mass spectrometer, operating in positive ion mode.

      • The mass spectrometer is set to perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of Rapamycin and this compound (as listed in the table above).

  • Data Analysis:

    • Integrate the chromatographic peak areas for both Rapamycin and this compound.

    • Calculate the ratio of the peak area of Rapamycin to the peak area of this compound for each sample.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of Rapamycin in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

The mTOR Signaling Pathway: The Target of Rapamycin

Rapamycin exerts its biological effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3][4][10]

mTOR_Pathway GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis inhibits Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 binds FKBP12->mTORC1 inhibits

Caption: The mTORC1 signaling pathway and the inhibitory action of Rapamycin.

Rapamycin first binds to the intracellular receptor FKBP12.[2] The resulting Rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), but not mTOR Complex 2 (mTORC2).[2][4] Inhibition of mTORC1 leads to the downstream effects of decreased protein synthesis and increased autophagy, which are responsible for its immunosuppressive and anti-proliferative properties.

Conclusion

This compound is an indispensable tool for researchers engaged in the study of Rapamycin. Its primary and critical function as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of Rapamycin in complex biological matrices. A thorough understanding of its properties, coupled with robust and validated experimental protocols, is essential for generating high-quality data in pharmacokinetic, drug metabolism, and other preclinical and clinical research settings. The continued use of this compound will be vital for advancing our understanding of Rapamycin's therapeutic potential and mechanisms of action.

References

Rapamycin-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the chemical structure, properties, and common applications of Rapamycin-d3, a deuterated analog of the potent mTOR inhibitor, Rapamycin. It is intended for researchers, scientists, and drug development professionals working in areas such as signal transduction, cancer biology, immunology, and bioanalytical chemistry.

Chemical Structure and Properties

This compound, also known as Sirolimus-d3, is a macrocyclic lactone that is structurally identical to Rapamycin, with the exception of three deuterium atoms replacing three hydrogen atoms on the methoxy group at position 7.[1] This isotopic labeling makes it an ideal internal standard for the quantification of Rapamycin in biological matrices using mass spectrometry-based methods.

Chemical Structure:

(A 2D chemical structure image of this compound would be placed here in a final document)

Physicochemical and General Properties:

The following tables summarize the key chemical and physical properties of this compound.

Identifier Value
IUPAC Name (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-[(1R)-2-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethyl]-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido[2,1-c][2][3]oxaazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone-d3
Synonyms Sirolimus-d3, AY-22989-d3[4]
CAS Number 392711-19-2[1]
Molecular Formula C51H76D3NO13[1]
Molecular Weight 917.2 g/mol [1][5]
Property Value
Appearance White to off-white solid
Melting Point 183-185 °C (for unlabeled Rapamycin)[3][6]
pKa 10.40 ± 0.70 (Predicted for unlabeled Rapamycin)[3]
Purity ≥98%[7][8][9]
Isotopic Enrichment ≥98% deuterated forms (d1-d3)[1]
Storage and Stability Store at -20°C, protected from light. Stable for at least one year.[7][8]

Solubility:

Solvent Solubility
Chloroform ~5 mg/mL[1]
DMSO ~25 mg/mL[1]
Ethanol ~50 mg/mL[1]
Methanol ~25 mg/mL[1]
Water Very slightly soluble[3]

Biological Activity and Mechanism of Action

This compound exhibits the same biological activity as its non-deuterated counterpart. It is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.

The mechanism of action involves the formation of a complex with the intracellular receptor FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1). Inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, including p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis and cell cycle arrest.

mTOR Signaling Pathway:

mTOR_Signaling_Pathway mTOR Signaling Pathway Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70 S6 Kinase 1 (S6K1) mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates FKBP12 FKBP12 FKBP12_Rapamycin_d3 FKBP12-Rapamycin-d3 Complex Rapamycin_d3 This compound Rapamycin_d3->FKBP12_Rapamycin_d3 binds to FKBP12 FKBP12_Rapamycin_d3->mTORC1 inhibits Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis promotes 4EBP1->Protein_Synthesis inhibits translation initiation

Caption: A simplified diagram of the mTOR signaling pathway illustrating the inhibitory action of the this compound-FKBP12 complex on mTORC1.

Experimental Protocols

Quantification of Rapamycin in Biological Samples using LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Rapamycin in various biological matrices, such as whole blood, plasma, and tissue homogenates.

Experimental Workflow:

LCMS_Workflow LC-MS/MS Quantification Workflow Spiking 2. Spiking with this compound (Internal Standard) Protein_Precipitation 3. Protein Precipitation (e.g., with Methanol/Zinc Sulfate) Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis 6. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: A typical experimental workflow for the quantification of Rapamycin in biological samples using this compound as an internal standard.

Detailed Methodology:

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

  • Sample Preparation:

    • Thaw frozen biological samples (e.g., whole blood) at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To a 100 µL aliquot of the sample, add a known concentration of this compound solution (internal standard).

    • Add a protein precipitation agent (e.g., 200 µL of methanol containing zinc sulfate).

    • Vortex vigorously for 1-2 minutes to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium acetate).

      • Mobile Phase B: Acetonitrile or methanol with the same modifier.

      • Gradient: A gradient elution is typically employed to separate Rapamycin from matrix components.

      • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

      • Injection Volume: 5-20 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Rapamycin: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 931.6 → 864.5 for the ammonium adduct).

        • This compound: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 934.6 → 867.5).

      • Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

  • Quantification:

    • Generate a calibration curve by analyzing a series of calibration standards with known concentrations of Rapamycin and a fixed concentration of this compound.

    • Plot the peak area ratio of Rapamycin to this compound against the concentration of Rapamycin.

    • Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Western Blot Analysis of mTOR Pathway Inhibition

This protocol describes the use of Western blotting to assess the effect of Rapamycin (or this compound) on the phosphorylation status of key mTORC1 downstream targets.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., cancer cell lines) in appropriate growth medium.

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of Rapamycin (or this compound) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-S6K, total S6K, phospho-4E-BP1, total 4E-BP1, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibodies.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels and the loading control to determine the effect of Rapamycin treatment.

Conclusion

This compound is an essential tool for researchers studying the mTOR signaling pathway and for those in the field of drug metabolism and pharmacokinetics. Its well-defined chemical properties and biological activity, coupled with its primary application as a stable isotope-labeled internal standard, make it indispensable for accurate and precise quantification of Rapamycin. The experimental protocols provided in this guide offer a starting point for the effective utilization of this compound in both bioanalytical and cell biology research.

References

Synthesis and Isotopic Purity of Rapamycin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Rapamycin-d3, a deuterated analog of the potent immunosuppressant and mTOR inhibitor, rapamycin. This document details the synthetic methodologies, analytical protocols for determining isotopic enrichment, and relevant biological pathways.

Introduction

Rapamycin, a macrocyclic lactone produced by the bacterium Streptomyces hygroscopicus, is a cornerstone of immunosuppressive therapy and a critical tool in cell biology research.[1] Its primary mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1] Deuterated analogs of pharmaceuticals, such as this compound, are of significant interest in drug development. The substitution of hydrogen with deuterium can alter the pharmacokinetic profile of a drug by slowing its metabolism, potentially leading to improved therapeutic efficacy and reduced dosing frequency.[2] this compound is commonly used as an internal standard in quantitative mass spectrometry-based assays for the parent drug.

This guide outlines a synthetic route to this compound and provides detailed protocols for assessing its isotopic purity using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of this compound

The synthesis of this compound typically involves the selective methylation of a rapamycin precursor using a deuterated methylating agent. The following protocol is based on methodologies described in the patent literature for the preparation of deuterated rapamycin analogs.[2]

Experimental Protocol: Synthesis of O-methyl-d3-Rapamycin

Materials:

  • Rapamycin

  • Deuterated methanol (CD3OD)

  • Nafion® catalyst beads

  • Dichloromethane (anhydrous)

  • Benzene (anhydrous)

  • Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5 mg of rapamycin in 2.5 mL of anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Reagents: To the rapamycin solution, add 40 mg of deuterated methanol (CD3OD). Subsequently, add 10 beads of Nafion® catalyst to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 14 hours.

  • Monitoring: The progress of the reaction can be monitored by mass spectrometry to observe the incorporation of the deuterated methyl group.

  • Workup: Upon completion, filter the solution to remove the Nafion® catalyst beads. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in a minimal amount of dry benzene and freeze-dry to obtain the crude this compound. Further purification can be achieved using flash chromatography.[3]

  • Characterization: The final product should be characterized by LC/MS and NMR to confirm its identity and determine its chemical and isotopic purity.[2]

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of this compound, especially when used as an internal standard. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining the isotopic distribution of a deuterated compound. By analyzing the relative intensities of the mass peaks corresponding to the unlabeled (d0) and deuterated (d1, d2, d3, etc.) species, the isotopic enrichment can be accurately calculated.

3.1.1. Experimental Protocol: Isotopic Purity by LC-HRMS

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure the elution and separation of rapamycin from any impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Range: m/z 900-950.

    • Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.

    • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the d0, d1, d2, and d3 species of rapamycin.

    • Integrate the peak areas for each isotopic species.

    • Calculate the percentage of each deuterated form relative to the total area of all isotopic peaks.

    • The isotopic purity is typically reported as the percentage of the desired deuterated species (d3) and the overall isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the location and extent of deuteration. 1H NMR can be used to observe the disappearance of signals at the sites of deuteration, while 2H NMR directly detects the deuterium nuclei.

3.2.1. Experimental Protocol: Isotopic Purity by 1H and 2H NMR

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • 1H NMR Analysis:

    • Acquire a quantitative 1H NMR spectrum.

    • Identify the proton signal corresponding to the methoxy group in unlabeled rapamycin.

    • Integrate this signal and compare its intensity to a non-deuterated, stable reference signal within the rapamycin molecule. The reduction in the integral of the methoxy signal corresponds to the degree of deuteration at that position.

  • 2H NMR Analysis:

    • Acquire a 2H NMR spectrum.

    • A signal corresponding to the chemical shift of the deuterated methoxy group should be observed.

    • The presence and integration of this signal confirm the incorporation of deuterium at the desired position.

  • Data Analysis:

    • From the 1H NMR, calculate the percentage of deuteration by comparing the integral of the target methoxy group protons to an internal standard or a non-deuterated proton signal in the molecule.

    • The 2H NMR confirms the presence of deuterium at the expected position.

Quantitative Data Summary

The following tables summarize typical quantitative data for commercially available this compound.

ParameterValueReference
Chemical Formula C51H76D3NO13[4][5][6]
Molecular Weight 917.19 g/mol [4][5][6]
CAS Number 392711-19-2[4][5][6]
Appearance White to off-white solid[4]
Purity MeasurementSpecificationReference
Chemical Purity (by HPLC) ≥ 98%[5][6]
Isotopic Enrichment (d-forms) ≥ 98% (d1-d3)
Atom % Deuterium ≥ 99.5%[4]

Visualizations

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation.[2] Rapamycin, in complex with FKBP12, inhibits mTOR Complex 1 (mTORC1), thereby affecting downstream signaling.

mTOR_Signaling_Pathway GrowthFactors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis fourEBP1->ProteinSynthesis inhibits Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway showing the inhibitory action of Rapamycin.

Experimental Workflow: Synthesis and Analysis of this compound

The following diagram illustrates the general workflow for the synthesis and quality control of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Rapamycin Reaction Deuteromethylation (CD3OD, Catalyst) Start->Reaction Workup Filtration & Concentration Reaction->Workup Purification Flash Chromatography Workup->Purification QC Quality Control Purification->QC LCMS LC-HRMS Analysis (Isotopic Distribution) QC->LCMS NMR NMR Analysis (1H & 2H) QC->NMR FinalProduct This compound (Qualified) LCMS->FinalProduct NMR->FinalProduct

Caption: General workflow for the synthesis and analysis of this compound.

References

Rapamycin-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the mechanism of action of Rapamycin-d3 as an internal standard in quantitative analysis, particularly within the field of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principles and methodologies discussed herein are fundamental for achieving accurate, precise, and robust quantification of Rapamycin (also known as Sirolimus) in complex biological matrices, a critical aspect of pharmacokinetic studies and therapeutic drug monitoring.

The Core Principle: Mitigating Analytical Variability

Quantitative analysis using LC-MS/MS is susceptible to variability at multiple stages, including sample preparation, chromatographic separation, and ionization in the mass spectrometer's source.[1] Factors such as sample loss during extraction, injection volume inconsistencies, and matrix effects (ion suppression or enhancement) can significantly compromise the accuracy and reproducibility of results.[1][2]

An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample at the beginning of the analytical workflow.[1] The ideal IS behaves identically to the analyte of interest (in this case, Rapamycin) throughout the entire process. By measuring the ratio of the analyte's response to the IS's response, variations introduced during the analytical procedure can be effectively normalized, leading to significantly improved data quality.[2]

This compound: The Gold Standard Stable Isotope-Labeled Internal Standard

The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte.[3] this compound is the deuterated form of Rapamycin, where three hydrogen atoms have been replaced by their stable, heavier isotope, deuterium.[4] This subtle change in mass is the key to its function, making it distinguishable from the native Rapamycin by the mass spectrometer, while its physicochemical properties remain nearly identical.[1][5]

The mechanism of action of this compound as an internal standard is predicated on the following principles:

  • Near-Identical Physicochemical Behavior : Due to their structural similarity, this compound and Rapamycin exhibit almost identical extraction recovery, chromatographic retention time (co-elution), and ionization efficiency in the mass spectrometer source.[3]

  • Correction for Matrix Effects : Because the analyte and the SIL-IS co-elute from the liquid chromatography column, they enter the mass spectrometer's ion source at the same time.[2] Therefore, they are subjected to the same degree of ion suppression or enhancement caused by co-eluting matrix components. This ensures that the ratio of their signals remains constant even if the absolute signal intensity fluctuates.[6]

  • Compensation for Procedural Losses : By introducing this compound at the very first step of sample preparation (e.g., before protein precipitation), it experiences the same potential losses as the native Rapamycin throughout the extraction and handling process.[2] This normalization corrects for procedural inconsistencies and improves method robustness.[2]

In essence, while the absolute signal of Rapamycin may vary from injection to injection, the ratio of the Rapamycin signal to the this compound signal remains directly proportional to the concentration of Rapamycin in the original sample.

Quantitative Data for Analysis

Accurate quantification via LC-MS/MS relies on the specific detection of the analyte and its internal standard. This is typically achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored.

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z)Product Ion (m/z)
Rapamycin (Sirolimus)C₅₁H₇₉NO₁₃914.17931.7864.6
This compound (Sirolimus-d3)C₅₁H₇₆D₃NO₁₃917.19[7]934.7864.6

Data sourced from a study on sirolimus determination in children with vascular anomalies.[8]

Experimental Protocol: Quantification of Rapamycin in Whole Blood

This section outlines a typical LC-MS/MS method for the quantification of Rapamycin in whole blood, a common matrix for pharmacokinetic studies.[9][10]

4.1. Materials and Reagents

  • Analyte: Rapamycin

  • Internal Standard: this compound

  • Biological Matrix: Human or animal whole blood collected in EDTA tubes

  • Precipitation Reagent: Methanol or a mixture of zinc sulfate in methanol/water[1]

  • Reconstitution Solution: Acetonitrile/water with formic acid[11]

  • LC-MS/MS System: A system equipped with a C18 reversed-phase column and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][11]

4.2. Sample Preparation

  • Aliquoting : Aliquot 50-100 µL of whole blood sample, calibrator, or quality control sample into a microcentrifuge tube.[1][12]

  • Internal Standard Spiking : Add a small, precise volume of this compound working solution (at a known concentration) to each tube.

  • Protein Precipitation : Add a volume of ice-cold precipitation reagent (e.g., 250 µL of zinc sulfate solution).[1] Vortex vigorously for 1-2 minutes to ensure complete protein precipitation and lysis of red blood cells.[6]

  • Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.[12]

  • Evaporation & Reconstitution (Optional but recommended for increased sensitivity) : Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a smaller volume (e.g., 200 µL) of the reconstitution solution.[11]

4.3. LC-MS/MS Analysis

  • Chromatographic Separation :

    • Column : C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm).[11]

    • Mobile Phase : A gradient of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.

    • Injection Volume : 20 µL.[11]

    • Column Temperature : 40 °C.[11]

  • Mass Spectrometry Detection :

    • Ionization Mode : Electrospray Ionization (ESI), Positive Mode.[11]

    • Monitoring Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions :

      • Rapamycin: 931.7 → 864.6

      • This compound: 934.7 → 864.6[8]

    • Source Temperature : 350 °C.[11]

4.4. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of Rapamycin to the peak area of this compound against the known concentrations of the calibrators.

  • Use a linear regression model to fit the calibration curve.

  • Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Pathways and Workflows

G Mechanism of this compound as an Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_variability Sources of Variability cluster_output Normalization & Quantification Sample Sample (Analyte + Matrix) Add_IS Add Known Amount of this compound Sample->Add_IS Extraction Protein Precipitation & Extraction Add_IS->Extraction LC LC Separation (Co-elution) Extraction->LC Loss Incomplete Recovery Extraction->Loss MS MS Detection (Ionization) LC->MS Data Signal Acquisition MS->Data Matrix_Effect Ion Suppression MS->Matrix_Effect Ratio Calculate Ratio: Peak Area (Analyte) / Peak Area (IS) Data->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant

Caption: This diagram illustrates how this compound corrects for variability during sample analysis.

G start Start: Whole Blood Sample spike Spike with this compound (Internal Standard) start->spike precipitate Add Precipitation Reagent (e.g., Methanol) spike->precipitate vortex Vortex to Mix and Lyse Cells precipitate->vortex centrifuge Centrifuge to Pellet Debris vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze Inject into LC-MS/MS System transfer->analyze process Process Data: Calculate Analyte/IS Ratio analyze->process quantify Quantify Concentration using Calibration Curve process->quantify end End: Final Concentration quantify->end

Caption: A typical experimental workflow for quantifying Rapamycin using this compound as an IS.

G Simplified Rapamycin Signaling Pathway Rapa Rapamycin Complex Rapamycin-FKBP12 Complex Rapa->Complex binds to FKBP12 FKBP12 FKBP12->Complex mTORC1 mTORC1 (Kinase Complex) Complex->mTORC1 allosterically inhibits Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream phosphorylates Result Inhibition of Protein Synthesis & Cell Proliferation Downstream->Result leads to

Caption: Rapamycin's biological mechanism of action involves the inhibition of the mTORC1 complex.[13]

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative mass spectrometry, providing the foundation for robust and reliable analysis.[2][5] this compound exemplifies the "gold standard" approach by closely mimicking the behavior of the target analyte, Rapamycin.[1] This allows it to effectively compensate for a wide range of analytical variabilities, from physical losses during sample preparation to fluctuations in instrument response. By understanding and properly implementing the principles outlined in this guide, researchers, scientists, and drug development professionals can significantly enhance the quality, accuracy, and integrity of their quantitative data in pharmacokinetic and therapeutic drug monitoring studies.

References

A Technical Guide to Commercially Available Rapamycin-d3 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Rapamycin-d3, its application as an internal standard in quantitative analysis, and its role in studying the mTOR signaling pathway. This document includes a summary of commercial suppliers, a detailed experimental protocol for its use in LC-MS/MS applications, and a visualization of the relevant biological pathway.

Introduction to this compound

Rapamycin (also known as Sirolimus) is a macrolide compound with potent immunosuppressive and anti-proliferative properties. It functions as a specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1] this compound is a deuterated analog of rapamycin, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of rapamycin in biological matrices using mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and improving the accuracy and precision of analytical methods.[3]

Commercially Available this compound Suppliers

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes key information for some of these suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.

SupplierProduct Name(s)CAS NumberPurityAvailable Quantities
Cayman Chemical This compound, Sirolimus-d3392711-19-2≥98% deuterated forms (d1-d3)500 µg, 1 mg
Cambridge Isotope Laboratories, Inc. Rapamycin (D₃, 98%)392711-19-298%1 mg, 5 mg, 10 mg
MedChemExpress This compound, Sirolimus-d3392711-19-2Not specifiedIn-stock
TargetMol This compound392711-19-2Not specifiedIn-stock
Expert Synthesis Solutions This compound, Sirolimus-D3392711-19-297.0% by HPLC5 mg, 10 mg, 25 mg
IsoSciences Rapamycin-[d3]392711-19-2≥98% isotope incorporation1 mg, 5 mg, 10 mg
MySkinRecipes This compound392711-19-2≥95%Not specified
AbMole BioScience This compound392711-19-2Not specifiedIn-stock
Ace Therapeutics Rapamycin-13C,d3Not specifiedNot specifiedIn-stock

The mTOR Signaling Pathway and Rapamycin's Mechanism of Action

Rapamycin exerts its biological effects by inhibiting mTOR, specifically the mTORC1 complex. The mechanism involves the formation of a complex between rapamycin and the intracellular receptor FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to an allosteric inhibition of mTORC1 kinase activity. This inhibition disrupts the phosphorylation of downstream effectors of mTORC1, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.

The following diagram illustrates the core components of the mTOR signaling pathway and the inhibitory action of Rapamycin.

mTOR_Pathway cluster_input Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects cluster_inhibition Inhibition by Rapamycin Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 (mTOR, Raptor, mLST8) Nutrients (Amino Acids)->mTORC1 Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Rapamycin Rapamycin Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapamycin_FKBP12 FKBP12 FKBP12 FKBP12->Rapamycin_FKBP12 Rapamycin_FKBP12->mTORC1

Caption: The mTOR signaling pathway and the inhibitory mechanism of Rapamycin.

Experimental Protocol: Quantification of Rapamycin in Whole Blood using LC-MS/MS with this compound Internal Standard

This protocol provides a detailed methodology for the quantitative analysis of rapamycin in whole blood samples. It is a composite protocol based on common practices found in the cited literature.[2][4][5][6]

Materials and Reagents
  • Rapamycin certified reference material

  • This compound

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Zinc sulfate

  • Deionized water (18.2 MΩ·cm)

  • Whole blood (EDTA-anticoagulated)

Preparation of Stock and Working Solutions
  • Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve rapamycin in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Rapamycin Working Solutions: Serially dilute the rapamycin stock solution with methanol to prepare a series of working solutions for calibration standards and quality controls (QCs).

  • This compound Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)
  • To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample (calibrator, QC, or unknown).

  • Add a specified volume of the this compound IS working solution.

  • Add a protein precipitating agent. A common choice is methanol containing zinc sulfate. For example, add 300 µL of a methanol/zinc sulfate solution.[6]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 or C8 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 50°C.

  • Gradient Elution:

    • 0-0.5 min: 50% B

    • 0.5-2.0 min: Ramp to 95% B

    • 2.0-3.0 min: Hold at 95% B

    • 3.0-3.1 min: Return to 50% B

    • 3.1-4.0 min: Equilibrate at 50% B

Mass Spectrometer Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Rapamycin: m/z 931.7 → 864.6[2]

    • This compound: m/z 934.7 → 864.6[2]

  • Source Temperature: 350°C[4]

  • Ionspray Voltage: 5500 V[4]

Data Analysis
  • Integrate the peak areas for both rapamycin and this compound for each sample.

  • Calculate the peak area ratio (Rapamycin peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the experimental workflow for the quantification of rapamycin using this compound as an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Whole Blood Sample (100 µL) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Methanol/Zinc Sulfate) Add_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant Inject Inject into HPLC System Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Spectrometric Detection (MRM) Ionize->Detect Integrate Integrate Peak Areas (Rapamycin & this compound) Detect->Integrate Calculate Calculate Peak Area Ratios Integrate->Calculate Calibrate Construct Calibration Curve Calculate->Calibrate Quantify Quantify Rapamycin Concentration Calibrate->Quantify

Caption: Experimental workflow for rapamycin quantification.

Conclusion

This compound is an essential tool for researchers in drug development and clinical monitoring, enabling accurate and precise quantification of rapamycin in biological samples. Its commercial availability from multiple suppliers facilitates its adoption in analytical laboratories. A thorough understanding of the mTOR signaling pathway, coupled with a robust and validated LC-MS/MS method using a deuterated internal standard, is paramount for obtaining high-quality data in preclinical and clinical research. The protocol and information provided in this guide serve as a comprehensive resource for professionals working with rapamycin and its deuterated analog.

References

Rapamycin-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Rapamycin-d3, a deuterated isotopologue of Rapamycin (also known as Sirolimus). It is intended for researchers, scientists, and drug development professionals, offering key data, experimental methodologies, and a detailed exploration of its primary signaling pathway.

Core Compound Data

This compound is a critical tool in pharmacokinetic and pharmacodynamic studies, primarily utilized as an internal standard for the accurate quantification of Rapamycin in various biological matrices by mass spectrometry.[1] Its physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 392711-19-2[1][2][3][4][5]
Molecular Formula C₅₁H₇₆D₃NO₁₃[1][3][5]
Molecular Weight 917.2 g/mol [1][6]
Synonyms Sirolimus-d3[1][2][3]

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Rapamycin, and by extension this compound, acts as an allosteric inhibitor of mTOR Complex 1 (mTORC1).[1]

The mechanism involves the formation of a complex between Rapamycin and the intracellular receptor FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity.[1] This inhibition disrupts downstream signaling cascades that are crucial for protein synthesis and other anabolic processes.

mTOR_Signaling_Pathway Growth_Factors Growth Factors / Mitogens RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 inhibits Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP promotes GTP hydrolysis Rheb Rheb-GDP Rheb->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapa_FKBP12 FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1 inhibits

Caption: The mTORC1 signaling pathway and the inhibitory action of Rapamycin.

Experimental Protocols: Quantification of Rapamycin using this compound

This compound is the internal standard of choice for the quantification of Rapamycin in biological samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, which is crucial for therapeutic drug monitoring and research applications.

General Workflow

The quantification of Rapamycin using a deuterated internal standard typically follows these steps:

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Whole Blood) Spiking 2. Spiking with This compound (Internal Standard) Sample_Collection->Spiking Protein_Precipitation 3. Protein Precipitation (e.g., Methanol, Zinc Sulfate) Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis 6. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Analysis 7. Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis

Caption: A generalized workflow for the quantification of Rapamycin.

Detailed Sample Preparation Protocol (Whole Blood)

This protocol is a composite of commonly employed methods for the extraction of Rapamycin from whole blood for LC-MS/MS analysis.

  • Reagent Preparation :

    • Precipitation Solution : Prepare a solution of methanol and 0.1 M zinc sulfate, often in a 4:1 or similar ratio (v/v).

    • Internal Standard (IS) Working Solution : Prepare a working solution of this compound in the precipitation solution at a known concentration (e.g., 15 µg/L).

  • Sample Preparation :

    • Aliquot 100-150 µL of calibrators, quality controls, or patient whole blood samples into microcentrifuge tubes.

    • Add a larger volume (e.g., 150-500 µL) of the IS working solution to each tube.

    • Vortex mix vigorously for at least 10 seconds to ensure cell lysis and protein precipitation.

    • Incubate at room temperature for approximately 10 minutes.

    • Centrifuge the samples at high speed (e.g., 13,000-15,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to HPLC vials for analysis.

LC-MS/MS Parameters

The following are representative parameters for the chromatographic separation and mass spectrometric detection of Rapamycin and this compound. Optimization will be required for specific instrumentation.

ParameterTypical Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 2 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.2-0.4 mL/min
Injection Volume 5-20 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Rapamycin) m/z 931.7 → 864.6 (Ammonium Adduct)
MRM Transition (this compound) m/z 934.7 → 864.6 (Ammonium Adduct)

Note on MRM Transitions : The precursor ion for both Rapamycin and this compound is the ammonium adduct [M+NH4]+. The product ion results from a characteristic fragmentation. The 3 Dalton mass difference in the precursor ion for this compound allows for its specific detection alongside the unlabeled drug.

Data Analysis and Quantification

The concentration of Rapamycin in the unknown samples is determined by calculating the peak area ratio of the analyte (Rapamycin) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of Rapamycin in the patient samples is then interpolated from this calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Rapamycin in clinical and research settings. Its use as an internal standard in LC-MS/MS methodologies accounts for variability in sample preparation and instrument response, ensuring reliable data. A thorough understanding of the mTOR signaling pathway, the mechanism of action of Rapamycin, is fundamental for the interpretation of these quantitative results in the context of drug efficacy and toxicity studies.

References

Solubility of Rapamycin-d3 in methanol, DMSO, and ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of Rapamycin-d3 in three common laboratory solvents: methanol, dimethyl sulfoxide (DMSO), and ethanol. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide includes quantitative solubility data, detailed experimental protocols for solvent exchange, and a visualization of the relevant biological pathway.

Quantitative Solubility Data

The solubility of this compound can vary slightly between different suppliers and batches. The following table summarizes the available quantitative data for the solubility of this compound in methanol, DMSO, and ethanol.

SolventSolubility (mg/mL)Source(s)
Methanol~25[1][2][3][4]
Dimethyl Sulfoxide (DMSO)~25 - 125[1][2][3][4][5]
Ethanol~50[2][4][5]

Note: Some sources indicate that achieving higher concentrations in DMSO and ethanol may require ultrasonication[5].

Experimental Protocols

Standard Method for Preparing Stock Solutions

This compound is often supplied as a solution in ethanol[1][2][4]. To prepare a stock solution in a different solvent of choice, a solvent exchange procedure is necessary.

Materials:

  • This compound in ethanol solution

  • Solvent of choice (e.g., methanol, DMSO)

  • Gentle stream of inert gas (e.g., nitrogen or argon)

  • Appropriate laboratory glassware (e.g., vial, round-bottom flask)

Procedure:

  • Under a gentle stream of nitrogen gas, carefully evaporate the ethanol from the this compound solution. This should be done in a well-ventilated area, preferably within a fume hood.

  • Continue the evaporation until the solvent is completely removed and a film or solid of this compound remains.

  • Immediately add the desired volume of the new solvent (e.g., methanol, DMSO) to the vial containing the dried this compound.

  • To ensure complete dissolution, vortex the solution. If necessary, sonication can be used to aid in the solubilization process, particularly for higher concentrations in DMSO and ethanol.

  • Store the resulting solution at the recommended temperature, typically -20°C, to maintain stability[1].

Considerations for Handling and Storage
  • Stability: this compound solutions are generally stable for at least one year when stored at -20°C[1].

  • Inert Atmosphere: It is recommended to purge solvents with an inert gas before use to minimize oxidation of this compound[1].

  • Safety: Always handle this compound in accordance with the safety data sheet (SDS) provided by the supplier. This includes using appropriate personal protective equipment (PPE) and working in a well-ventilated area.

Biological Context: The mTOR Signaling Pathway

Rapamycin is a well-characterized inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. This compound, as a deuterated internal standard, is crucial for the accurate quantification of rapamycin in biological samples.

Rapamycin exerts its inhibitory effect by first forming a complex with the immunophilin FK506-binding protein 12 (FKBP12)[1][2][4]. This Rapamycin-FKBP12 complex then binds directly to the mTOR Complex 1 (mTORC1), leading to the allosteric inhibition of its kinase activity[1][2][4][5]. This inhibition disrupts downstream signaling pathways that are critical for cellular function.

Below is a diagram illustrating the mechanism of action of Rapamycin.

mTOR_Pathway cluster_cell Cytoplasm Rapamycin Rapamycin Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapamycin_FKBP12 FKBP12 FKBP12 FKBP12->Rapamycin_FKBP12 mTORC1 mTORC1 Rapamycin_FKBP12->mTORC1 Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Inhibition Inhibition of Protein Synthesis, Cell Growth, and Proliferation Downstream->Inhibition

Caption: Mechanism of Rapamycin-mediated mTORC1 inhibition.

The following diagram illustrates a general experimental workflow for preparing a this compound stock solution for use in an assay.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation Start This compound in Ethanol Evaporate Evaporate Ethanol (Nitrogen Stream) Start->Evaporate Add_Solvent Add Desired Solvent (Methanol, DMSO, etc.) Evaporate->Add_Solvent Dissolve Vortex / Sonicate to Dissolve Add_Solvent->Dissolve Stock_Solution This compound Stock Solution Dissolve->Stock_Solution Dilute Dilute Stock Solution to Working Concentration Stock_Solution->Dilute Add_to_Sample Add to Biological Sample Dilute->Add_to_Sample Analysis LC-MS/MS Analysis Add_to_Sample->Analysis

Caption: Workflow for this compound stock solution preparation.

References

The Isotopic Distinction: A Technical Guide to Rapamycin and Rapamycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core differences between Rapamycin and its deuterated analog, Rapamycin-d3. Primarily utilized as an internal standard in analytical chemistry, the introduction of deuterium atoms into the rapamycin structure imparts a subtle yet critical alteration that distinguishes it for precise quantification without fundamentally altering its chemical behavior in biological systems. This document provides a comprehensive overview of their chemical properties, biological context, and the experimental methodologies employed in their study.

Core Differences: A Physicochemical Comparison

Rapamycin is a macrolide produced by the bacterium Streptomyces hygroscopicus and is a potent inhibitor of the mammalian target of rapamycin (mTOR). This compound is a synthetically modified version of rapamycin where three hydrogen atoms on the methoxy group at position 7 have been replaced with deuterium atoms. This isotopic substitution is the fundamental difference between the two molecules.

PropertyRapamycinThis compound
Synonyms SirolimusSirolimus-d3
Molecular Formula C₅₁H₇₉NO₁₃C₅₁H₇₆D₃NO₁₃
Molecular Weight ~914.2 g/mol ~917.2 g/mol
Primary Application Immunosuppressant, mTOR inhibitorInternal standard for Rapamycin quantification

The Role of Deuteration: Impact on Pharmacokinetics and Biological Activity

The substitution of hydrogen with deuterium, a stable, non-radioactive isotope of hydrogen, is a common strategy in drug development and analytical chemistry. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can lead to several advantages for deuterated compounds, including increased metabolic stability and a longer in-vivo half-life, which can result in improved bioavailability and safety profiles[1][2].

The following table summarizes the known pharmacokinetic parameters of Rapamycin. It is presumed that this compound would exhibit similar, if not slightly enhanced, metabolic stability.

Pharmacokinetic ParameterValue (for Rapamycin)
Bioavailability Variable, approximately 14%[5]
Half-life Approximately 62 hours in healthy volunteers[5]
Metabolism Primarily by CYP3A4 in the liver and intestine[6]

The mTOR Signaling Pathway and Experimental Analysis

Rapamycin exerts its biological effects by inhibiting the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and metabolism. Rapamycin, in complex with the intracellular protein FKBP12, allosterically inhibits mTOR Complex 1 (mTORC1)[7].

Visualization of the mTOR Signaling Pathway

The following diagram illustrates a simplified overview of the mTOR signaling pathway, highlighting the point of inhibition by the Rapamycin-FKBP12 complex.

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 converts PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits Rheb_GTP Rheb-GTP TSC1_2->Rheb_GTP promotes GDP binding Rheb_GDP Rheb-GDP Rheb_GDP->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapa_FKBP12->mTORC1 inhibits LCMS_Workflow Sample Biological Sample (e.g., Whole Blood) Spike Spike with This compound (IS) Sample->Spike Precipitation Protein Precipitation Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Western_Blot_Workflow Lysis Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

Methodological & Application

LC-MS/MS Method for the Quantification of Rapamycin in Whole Blood Using Rapamycin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Rapamycin, also known as Sirolimus, is a potent immunosuppressant drug crucial in preventing organ transplant rejection and treating certain cancers.[1][2] Its therapeutic efficacy is confined to a narrow therapeutic window, necessitating precise monitoring of its concentration in whole blood to ensure optimal dosing and minimize toxicity.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method for therapeutic drug monitoring of rapamycin due to its high sensitivity, specificity, and accuracy.[2][4][5]

This application note details a robust and reliable LC-MS/MS method for the quantitative analysis of rapamycin in whole blood samples. The method employs a simple protein precipitation extraction procedure and utilizes Rapamycin-d3, a stable isotope-labeled analog, as the internal standard (IS) to ensure accurate quantification.[6] this compound is an ideal internal standard as it co-elutes with rapamycin and compensates for variations in sample preparation and instrument response.

Signaling Pathway of Rapamycin

Rapamycin functions by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine protein kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[7][8][9] Rapamycin first binds to the intracellular receptor FKBP12.[7][10] The resulting FKBP12-rapamycin complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[7] This inhibition disrupts downstream signaling pathways, leading to the suppression of protein synthesis and cell cycle progression.

mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Processes Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Raptor Raptor mTORC1->Raptor S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 FKBP12 FKBP12 FKBP12->mTORC1 Inhibition Rapamycin Rapamycin Rapamycin->FKBP12 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Workflow Sample Whole Blood Sample IS_Spike Spike with this compound (IS) Sample->IS_Spike Precipitation Protein Precipitation (e.g., with Acetonitrile/Methanol and Zinc Sulfate) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC Liquid Chromatography (C18 Column) Injection->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Data Acquisition and Analysis MS->Data

References

Application Note: Quantification of Rapamycin in Plasma Using Rapamycin-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of rapamycin (also known as sirolimus) in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Rapamycin-d3, a stable isotope-labeled form of the analyte, as an internal standard to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[1] The protocol includes procedures for sample preparation via protein precipitation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical workflow for rapamycin quantification.

Introduction

Rapamycin is a potent immunosuppressant widely used to prevent organ transplant rejection and in the treatment of certain cancers.[2][3] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of rapamycin is crucial.[4] LC-MS/MS has become the preferred method for rapamycin quantification due to its high sensitivity and specificity.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects, thus providing reliable correction for experimental variations.[1]

Experimental

Materials and Reagents
  • Rapamycin (Sirolimus) reference standard

  • This compound (Internal Standard, IS)[7]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Zinc sulfate (optional, for protein precipitation)[8][9][10]

  • Ultrapure water

  • Drug-free human plasma

Stock and Working Solutions
  • Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve rapamycin in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[7]

  • Rapamycin Working Solutions: Prepare serial dilutions of the rapamycin stock solution with methanol/water (1:1, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol. The optimal concentration should be determined during method development.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting rapamycin from plasma samples.[2][8][11]

  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 200 µL of the internal standard working solution (e.g., 100 ng/mL this compound in methanol) to each tube. The precipitating solution may also contain zinc sulfate to enhance protein removal.[4][8][10]

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for individual instruments.

Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
Column C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[11]
Mobile Phase A 0.1% Formic acid and 2 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile[5]
Gradient Isocratic or gradient elution (e.g., 80-95% B over 3-5 minutes)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 50-60 °C
Injection Volume 10 µL

Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive[11]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Rapamycin: 931.6 (Ammonium adduct [M+NH4]+)[9][12]
This compound: 934.6 (Ammonium adduct [M+NH4]+)
Product Ion (m/z) Rapamycin: 864.5[8][9][12]
This compound: 864.5 or other suitable transition
Collision Energy Optimize for specific instrument
Dwell Time 100-200 ms

Data Analysis and Quantification

The concentration of rapamycin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of rapamycin in the unknown samples is then interpolated from this calibration curve.

Method Validation Parameters

A summary of typical method validation parameters is provided below. The exact values may vary depending on the specific laboratory and instrumentation.

ParameterTypical Acceptance CriteriaExample Performance
Linearity (r²) > 0.990.997 - 0.999[5][11]
Calibration Range Dependent on application0.5 - 100 ng/mL[2]
Lower Limit of Quantification (LLOQ) Signal-to-noise > 10, Precision < 20%, Accuracy 80-120%0.1 - 2.5 ng/mL[2][8][10]
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)[11]< 10.4%[10]
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)[11]< 9.6%[10]
Accuracy (%RE) ± 15% (± 20% at LLOQ)[11]-12.1% to 7.3%[10]
Recovery Consistent and reproducible~80%[9]
Matrix Effect Monitored and compensated by ISNo significant effect observed[10]

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 200 µL this compound in Methanol plasma->add_is vortex1 Vortex (30s) add_is->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18/C8 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Experimental workflow for rapamycin quantification in plasma.

Signaling Pathway Diagram

While this protocol does not directly investigate signaling pathways, rapamycin is a well-known inhibitor of the mTOR (mammalian target of rapamycin) pathway. The diagram below illustrates the central role of mTOR in cellular processes.

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Rapamycin Rapamycin Rapamycin->mTORC1

Caption: Simplified mTOR signaling pathway showing the inhibitory action of rapamycin.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of rapamycin in plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis. This protocol can be adapted and validated for various research and preclinical applications requiring accurate measurement of rapamycin concentrations.

References

Application Notes and Protocols for the Quantification of Rapamycin in Whole Blood Using Rapamycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, also known as Sirolimus, is a potent immunosuppressant widely used to prevent organ transplant rejection and in the treatment of certain cancers. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of rapamycin in whole blood is crucial for optimizing dosage and minimizing toxicity. This document provides a detailed application note and protocol for the sensitive and specific quantification of rapamycin in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Rapamycin-d3 as an internal standard.

Principle

This method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation of rapamycin and its deuterated internal standard, this compound, on a reversed-phase C18 column. Detection and quantification are achieved using a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The use of a stable isotope-labeled internal standard, this compound, compensates for potential matrix effects and variations in extraction efficiency and instrument response, ensuring high accuracy and precision.

Data Presentation

The following table summarizes the quantitative performance data from various validated LC-MS/MS methods for the quantification of rapamycin in whole blood.

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 0.5 - 1001 - 500.2 - 100
Lower Limit of Quantification (LLOQ) (ng/mL) 0.510.2
Intra-day Precision (% CV) < 10%< 15%< 8%
Inter-day Precision (% CV) < 12%< 15%< 10%
Accuracy (% Recovery) 90 - 110%85 - 115%92 - 108%
Extraction Recovery > 85%Not Reported> 80%

Experimental Protocols

Materials and Reagents
  • Rapamycin certified reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Zinc sulfate (optional, for protein precipitation)

  • Whole blood (human, drug-free for calibration standards and quality controls)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Equipment
  • Liquid chromatograph (HPLC or UPLC system)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Vortex mixer

  • Microcentrifuge

  • Analytical balance

  • Pipettes

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of rapamycin and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the rapamycin stock solution in methanol to create working standards for calibration curve points.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.

  • Protein Precipitation Solution: Methanol containing the internal standard (this compound) at a concentration of 100 ng/mL. Alternatively, a solution of 0.1 M zinc sulfate in methanol/water can be used.

Sample Preparation
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample, calibrator, or quality control.

  • Addition of Internal Standard and Protein Precipitation: Add 200 µL of the protein precipitation solution (methanol containing 100 ng/mL this compound) to each tube.

  • Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Parameters

Liquid Chromatography (LC)

  • Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate

  • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-30% B

    • 3.6-5.0 min: 30% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Rapamycin: Precursor ion (m/z) 931.5 → Product ion (m/z) 864.5

    • This compound: Precursor ion (m/z) 934.5 → Product ion (m/z) 864.5

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis WholeBlood Whole Blood Sample (100 µL) Add_IS Add Methanol with this compound (200 µL) WholeBlood->Add_IS Vortex Vortex (30s) Add_IS->Vortex Centrifuge Centrifuge (13,000g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Report Report Rapamycin Concentration Quantification->Report

Caption: Experimental workflow for rapamycin quantification.

mTOR Signaling Pathway and Rapamycin Inhibition

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects cluster_inhibition Inhibition GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibition Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP GTPase Activating Protein Rheb_GDP Rheb-GDP Rheb_GDP->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy Inhibition mTORC1->Autophagy Inhibition ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin_FKBP12->mTORC1

Application Notes and Protocols for Rapamycin Analysis Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the sample preparation and analysis of rapamycin (also known as sirolimus) in biological matrices, specifically whole blood, utilizing a deuterated internal standard. The protocols outlined are primarily designed for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method widely used for therapeutic drug monitoring and pharmacokinetic studies.[1][2] The use of a stable isotope-labeled internal standard, such as deuterium-labeled sirolimus (sirolimus-d3), is critical for correcting matrix effects and improving the accuracy and precision of the assay.[3][4]

Introduction

Rapamycin is a potent immunosuppressant and mTOR inhibitor used to prevent organ transplant rejection and in the treatment of certain cancers.[1][5] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of rapamycin in whole blood is essential.[1][6] Rapamycin primarily partitions into red blood cells, making whole blood the preferred matrix for analysis.[7]

This application note details a robust sample preparation protocol based on protein precipitation, a common, rapid, and effective method for extracting rapamycin from whole blood.[3][8][9] The use of a deuterated internal standard is emphasized to ensure the highest quality analytical results.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for rapamycin analysis. These values can serve as a benchmark for method development and validation.

Table 1: Method Performance Characteristics

ParameterReported Range/ValueMatrixInternal StandardReference
Linearity Range0.5 - 50 ng/mLPorcine Whole Blood & Lung TissueAscomycin[1]
0.1 - 100 ng/mLPorcine Whole BloodAscomycin[5]
0.6 - 49.2 ng/mlHuman Whole BloodSirolimus-¹³C-d₃[10]
1.6 - 50 µg/LHuman Whole BloodDesmethoxy-rapamycin[11][12]
2.3 - 1000.0 ng/mLRabbit Ocular TissuesErythromycin[13]
Lower Limit of Quantification (LLOQ)0.5 ng/mLPorcine Whole Blood & Lung TissueAscomycin[1]
0.1 ng/mLPorcine Whole BloodAscomycin[5]
0.6 ng/mLHuman Whole BloodSirolimus-¹³C-d₃[10]
1.0 µg/LHuman Whole BloodNot Specified[14]
Inter-assay Precision (CV%)2.5 - 12.5%Human Whole BloodSirolimus-¹³C-d₃[10]
2.7 - 5.7%Human Whole BloodSirolimus-d₃[3][4]
7.6 - 9.7% (with DMR as IS)Human Whole BloodDesmethoxyrapamycin[3][4]
Intra-assay Precision (CV%)0.9 - 14.7%Human Whole BloodSirolimus-¹³C-d₃[10]
Accuracy90 - 113%Human Whole BloodSirolimus-¹³C-d₃[10]
90.42 - 107.63%Porcine Whole BloodAscomycin[1]

Table 2: Extraction Recovery

AnalyteRecovery Rate (%)MatrixExtraction MethodReference
Sirolimus76.6 - 84%Human Whole BloodProtein Precipitation & Online SPE[2][10]
Sirolimus~73%Human Whole BloodProtein Precipitation & Online SPE[11]
Sirolimus~45%Human Whole BloodLiquid-Liquid & Solid-Phase Extraction[15][16]
Sirolimus94 - 97%Rat Blood, Plasma, Urine, TissuesNot specified[17]

Experimental Protocols

This section provides a detailed protocol for the extraction of rapamycin from whole blood using protein precipitation, followed by analysis with LC-MS/MS.

Materials and Reagents
  • Whole blood samples collected in EDTA tubes.

  • Rapamycin certified reference standard.

  • Deuterated rapamycin (e.g., Sirolimus-¹³C-d₃ or Sirolimus-d₃) as an internal standard (IS).

  • Methanol (LC-MS grade).

  • Acetonitrile (LC-MS grade).

  • Zinc sulfate solution (0.1 M in water).[10][18]

  • Ammonium acetate (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Deionized water (18.2 MΩ·cm).

  • Microcentrifuge tubes (1.5 or 2 mL).

  • Autosampler vials.

Equipment
  • Calibrated pipettes.

  • Vortex mixer.

  • Benchtop microcentrifuge.

  • Nitrogen evaporator (optional).

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

Protocol: Protein Precipitation
  • Sample Thawing and Mixing: Allow whole blood samples, calibrators, and quality controls to thaw completely at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: Pipette 50 µL of the whole blood sample into a 1.5 mL microcentrifuge tube.[10] For porcine blood, a 100 µL aliquot can be used.[5]

  • Internal Standard Spiking: Prepare a working solution of the deuterated internal standard in methanol. Add a specified amount (e.g., 10 µL of a 5000 ng/mL solution) of the IS working solution to each sample, calibrator, and QC, except for the blank matrix samples.[9]

  • Precipitation:

    • Prepare a fresh precipitating solution. A common solution is a mixture of methanol and 0.1 M zinc sulfate (2:1, v/v).[10][18] Another option is an 80:20 mixture of methanol and 2% zinc sulfate in water.[8]

    • Add 300-400 µL of the cold precipitating solution to each microcentrifuge tube.[8][9]

  • Vortexing: Vortex the tubes vigorously for 15-30 seconds to ensure complete protein precipitation.[8]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 - 15,000 g) for 10 minutes to pellet the precipitated proteins.[8][11]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for direct injection or to a new tube for further processing (e.g., evaporation and reconstitution).[11]

  • (Optional) Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a smaller volume (e.g., 100-200 µL) of the mobile phase starting condition to concentrate the analyte and improve compatibility with the LC system.[9][13]

  • LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5-20 µL) of the final extract onto the LC-MS/MS system.[8][13]

LC-MS/MS Parameters (Example)
  • LC Column: A reversed-phase C18 or C8 column is commonly used.[11][13]

  • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 2 mM ammonium acetate and/or 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) is typical.[1][11]

  • Mass Spectrometry: Operated in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Rapamycin (Sirolimus): m/z 931.5 → 864.4 [M+NH₄]⁺ adduct is commonly monitored.[1][11]

    • Deuterated Sirolimus (e.g., SIR-¹³C-d₃): The corresponding mass shift would be monitored (e.g., m/z 935.5 → 868.4).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation protocol.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Whole Blood Sample (50-100 µL) Add_IS Add Deuterated Internal Standard Sample->Add_IS Add_Precipitant Add Protein Precipitating Solution (e.g., Methanol/Zinc Sulfate) Add_IS->Add_Precipitant Vortex Vortex Vigorously Add_Precipitant->Vortex Centrifuge Centrifuge (e.g., 14,000g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evap_Recon Optional: Evaporate & Reconstitute Transfer->Evap_Recon Inject Inject into LC-MS/MS Transfer->Inject Evap_Recon->Inject Data Data Acquisition & Analysis Inject->Data

Caption: Workflow for rapamycin extraction from whole blood.

Rapamycin Signaling Pathway (mTORC1)

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.

mTOR_Pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_output Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Autophagy Autophagy Inhibition mTORC1->Autophagy Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Inhibits

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.

References

Application Notes and Protocols for Pharmacokinetic Studies of Sirolimus Using Rapamycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirolimus (also known as rapamycin) is a potent immunosuppressant and a mammalian target of rapamycin (mTOR) inhibitor. It is widely used in organ transplantation to prevent rejection and is also being investigated for its anti-cancer properties.[1][2] Due to its narrow therapeutic window and significant inter- and intra-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of sirolimus is crucial to ensure efficacy and minimize toxicity.[3][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of sirolimus in whole blood due to its high sensitivity and specificity.[2][5] The use of a stable isotope-labeled internal standard, such as Rapamycin-d3 (Sirolimus-d3), is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.[6][7]

These application notes provide detailed protocols for the quantification of sirolimus in whole blood using this compound as an internal standard for pharmacokinetic studies.

Signaling Pathway of Sirolimus

Sirolimus exerts its immunosuppressive and anti-proliferative effects by inhibiting the mTOR signaling pathway. It first forms a complex with the intracellular protein FK-binding protein 12 (FKBP12). This sirolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1), a key regulator of cell growth, proliferation, and survival.[1] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis and cell cycle arrest at the G1 phase.[1][8]

mTOR_Pathway cluster_cell Cell Sirolimus Sirolimus FKBP12 FKBP12 Sirolimus->FKBP12 binds Sirolimus_FKBP12 Sirolimus-FKBP12 Complex FKBP12->Sirolimus_FKBP12 mTORC1 mTORC1 Sirolimus_FKBP12->mTORC1 inhibits S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates p_S6K1 p-S6K1 S6K1->p_S6K1 Protein_Synthesis Protein Synthesis & Cell Cycle Progression p_S6K1->Protein_Synthesis promotes p_eIF4E_BP1 p-4E-BP1 eIF4E_BP1->p_eIF4E_BP1 p_eIF4E_BP1->Protein_Synthesis promotes

Caption: Simplified mTOR signaling pathway and the mechanism of action of sirolimus.

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting sirolimus from whole blood samples.

Materials:

  • Whole blood collected in EDTA tubes

  • This compound internal standard (IS) solution (e.g., 15 ng/mL in methanol)

  • Methanol, HPLC grade

  • Zinc sulfate solution (e.g., 0.1 M)

  • Acetonitrile, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Thaw frozen whole blood samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the whole blood sample.

  • Add 200 µL of the this compound internal standard solution in methanol.

  • Add 300 µL of neat methanol.

  • Vortex the mixture vigorously for 10 minutes to precipitate proteins.

  • Alternatively, a precipitating solution of acetonitrile and 0.1M zinc sulfate (4:1 v/v) containing the internal standard can be used. Mix 100 µL of the sample with 500 µL of this precipitating solution.[6]

  • Centrifuge the mixture at high speed (e.g., 12,000-15,000 x g) for 10 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 10 µL) of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterTypical Value
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1 mM Formic acid and 0.05 mM Ammonium acetate in ultrapure water
Mobile Phase B 0.1 mM Formic acid and 0.05 mM Ammonium acetate in methanol
Flow Rate 0.4 mL/min
Gradient A typical gradient starts with a higher percentage of mobile phase A, ramps up to a high percentage of mobile phase B to elute the analytes, and then re-equilibrates to the initial conditions. For example: 0-0.4 min, 50% B; 0.4-0.41 min, 50-90% B; 0.41-1.8 min, 90-100% B; 1.8-2.2 min, 100-50% B; 2.2-3.0 min, 50% B.[7]
Column Temperature 50°C
Injection Volume 10 µL

Mass Spectrometric Conditions:

ParameterTypical Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Sirolimus: m/z 931.7 → 864.6 this compound: m/z 934.7 → 864.6
Collision Energy Optimized for the specific instrument
Dwell Time Optimized for the number of MRM transitions

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for Sirolimus Quantification
ParameterTypical Acceptance CriteriaExample Results
Linearity (r²) ≥ 0.99> 0.99
Calibration Range Dependent on study needs0.5 - 50.0 ng/mL[7]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.5 ng/mL[2]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 15%[5]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 15%[5]
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 15%[5]
Recovery Consistent and reproducible73-77% for sirolimus[9]
Matrix Effect Minimal and compensated by ISIon enhancement observed but compensated by internal standard[6]
Table 2: Representative Pharmacokinetic Parameters of Sirolimus in Healthy Volunteers
ParameterMean ± SD (n=6)
Dose Single oral dose
Cmax (ng/mL) Varies with dose
Tmax (hr) 1.3 ± 0.5
AUC₀₋₁₄₄ₕ (ng·hr/mL) Varies with dose
t₁/₂ (hr) 60 ± 10
Apparent Oral Clearance (Cl/F) (mL/h·kg) 278 ± 117
Volume of Distribution (Vss/F) (L/kg) 23 ± 10
Whole Blood to Plasma Ratio 36

Note: These are general pharmacokinetic parameters and may vary depending on the specific study population, formulation, and co-administered drugs.[10]

Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study of sirolimus using LC-MS/MS with this compound as an internal standard.

PK_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_analysis Data Analysis Dosing Administer Sirolimus to Subjects Blood_Sampling Collect Whole Blood Samples at Predetermined Time Points Dosing->Blood_Sampling Sample_Prep Sample Preparation (Protein Precipitation with This compound IS) Blood_Sampling->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Quantification Quantify Sirolimus Concentration LC_MS_MS->Quantification PK_Modeling Pharmacokinetic Modeling and Parameter Calculation Quantification->PK_Modeling Report Generate Report PK_Modeling->Report

Caption: Workflow for a typical pharmacokinetic study of sirolimus.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the quantification of sirolimus in whole blood. This is critical for conducting reliable pharmacokinetic studies, which are essential for optimizing dosing regimens, ensuring patient safety, and advancing the clinical development of sirolimus for various therapeutic applications. The protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists in the field.

References

Application Notes: Therapeutic Drug Monitoring of Rapamycin Using Rapamycin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rapamycin (also known as Sirolimus) is a potent immunosuppressant drug primarily used to prevent organ rejection in transplant patients.[1] It functions by inhibiting the mammalian target of rapamycin (mTOR), a key kinase in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1][2] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of rapamycin is crucial to ensure efficacy while minimizing toxicity.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM of rapamycin, offering high specificity and sensitivity compared to immunoassays.[3] The use of a stable isotope-labeled internal standard, such as Rapamycin-d3, is essential for accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.[4]

Principle of the Method

This method describes the quantitative analysis of rapamycin in whole blood using LC-MS/MS with this compound as an internal standard. The procedure involves a simple protein precipitation step to extract the drug and the internal standard from the whole blood matrix. The supernatant is then injected into the LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer in positive ion mode. Quantification is performed by comparing the peak area ratio of rapamycin to this compound against a calibration curve prepared in the same matrix.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of rapamycin using this compound as an internal standard.

Table 1: Calibration Curve and Linearity

ParameterValue
AnalyteRapamycin
Internal StandardThis compound
MatrixHuman Whole Blood
Calibration Range0.5 - 50.0 ng/mL[5]
Correlation Coefficient (r²)> 0.99[5]

Table 2: Precision and Accuracy

Quality Control LevelConcentration (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)
Low QC2.5< 15%< 15%85-115%
Medium QC15.0< 15%< 15%85-115%
High QC40.0< 15%< 15%85-115%
(Data presented is a representative summary from various sources)[6][7]

Signaling Pathway

Rapamycin exerts its immunosuppressive effects by inhibiting the mTOR signaling pathway. The following diagram illustrates the key components of this pathway.

mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC Complex TSC Complex Akt->TSC Complex Rheb Rheb TSC Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Rapamycin-FKBP12 Complex

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Experimental Protocols

1. Materials and Reagents

  • Rapamycin certified reference standard

  • This compound internal standard[8]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Zinc Sulfate

  • Ammonium Formate

  • Formic Acid

  • Human whole blood (for calibration standards and quality controls)

2. Preparation of Stock and Working Solutions

  • Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve rapamycin in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the rapamycin stock solution in methanol to create working solutions for calibration standards and quality controls.

  • Internal Standard Working Solution (e.g., 15 ng/mL): Dilute the this compound stock solution in methanol.

3. Sample Preparation (Protein Precipitation)

The following workflow diagram illustrates the sample preparation process.

Sample_Prep_Workflow Aliquot Aliquot Add_IS Add_IS Aliquot->Add_IS 2. Add 200 µL methanol with This compound (15 ng/mL) Add_Precipitant Add_Precipitant Add_IS->Add_Precipitant 3. Add 300 µL neat methanol Vortex Vortex Add_Precipitant->Vortex 4. Vortex for 10 min Centrifuge Centrifuge Vortex->Centrifuge 5. Centrifuge at 12,000 rpm for 10 min at 4°C Transfer Transfer Centrifuge->Transfer 6. Transfer supernatant to autosampler vial Inject Inject Transfer->Inject 7. Inject 10 µL into LC-MS/MS system Inject->end

Caption: Workflow for whole blood sample preparation.

Protocol Steps:

  • Pipette 100 µL of whole blood sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of neat methanol.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Parameters

Table 3: Liquid Chromatography Parameters

ParameterValue
HPLC SystemAgilent, Shimadzu, or equivalent
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1 mM Formic acid and 0.05 mM Ammonium Acetate in Water
Mobile Phase B0.1 mM Formic acid and 0.05 mM Ammonium Acetate in Methanol
Flow Rate0.4 mL/min
Column Temperature50°C
Injection Volume10 µL
Gradient ElutionA typical gradient starts at 50% B, increases to 100% B, holds, and then re-equilibrates.

Table 4: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple Quadrupole (e.g., AB Sciex, Waters, or equivalent)
Ionization ModePositive Electrospray Ionization (ESI)
MRM Transition (Rapamycin)m/z 931.7 → 864.6
MRM Transition (this compound)m/z 934.7 → 864.6
Dwell Time100 ms
Collision GasArgon

5. Data Analysis

  • Integrate the peak areas for both rapamycin and this compound.

  • Calculate the peak area ratio (Rapamycin/Rapamycin-d3).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibrators.

  • Determine the concentration of rapamycin in the unknown samples and quality controls by interpolating their peak area ratios from the calibration curve.

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the therapeutic drug monitoring of rapamycin in whole blood. This approach allows for accurate dose adjustments, which is critical for optimizing immunosuppressive therapy and minimizing the risk of adverse effects in transplant recipients.

References

Application Notes and Protocols for Rapamycin-d3 in Preclinical Toxicology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rapamycin-d3 in preclinical toxicology studies. The protocols are based on established OECD guidelines and published research on Rapamycin, offering a framework for assessing the safety profile of this deuterated compound.

Introduction to this compound

Rapamycin, a macrolide compound, is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a key serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1] this compound is a deuterated analog of Rapamycin. The substitution of hydrogen with deuterium atoms can alter the pharmacokinetic profile of a drug, often by slowing down its metabolism.[2][3][4] This modification can potentially lead to a longer half-life, reduced formation of metabolites, and a modified toxicity profile compared to the non-deuterated parent compound.[2] Therefore, preclinical toxicology studies of this compound are crucial to characterize its safety profile and determine any therapeutic advantages over Rapamycin.

The primary mechanism of action of both Rapamycin and this compound is the inhibition of the mTOR signaling pathway. Rapamycin forms a complex with the immunophilin FKBP12, and this complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[5] While mTORC1 is highly sensitive to Rapamycin, mTOR Complex 2 (mTORC2) is generally considered insensitive to acute treatment, although prolonged exposure can inhibit its assembly and function.[5]

Signaling Pathway

The mTOR signaling pathway is a central regulator of cellular processes. A simplified representation of the mTORC1 and mTORC2 pathways is provided below.

mTOR_Pathway cluster_intracellular Intracellular Signaling Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients (Amino Acids) Nutrients (Amino Acids) Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 activates TSC2 TSC2 Akt->TSC2 inhibits Cell Survival Cell Survival Akt->Cell Survival Rheb Rheb TSC2->Rheb inhibits TSC1_TSC2 TSC1/TSC2 Complex mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Amino Acids Amino Acids Rag_GTPases Rag_GTPases Amino Acids->Rag_GTPases activate Rag_GTPases->mTORC1 activates mTORC2->Akt activates PKCα PKCα mTORC2->PKCα SGK1 SGK1 mTORC2->SGK1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes Cell Growth Cell Growth S6K1->Cell Growth Cell Proliferation Cell Proliferation S6K1->Cell Proliferation eIF4E eIF4E 4E-BP1->eIF4E inhibits Protein Synthesis->Cell Growth Protein Synthesis->Cell Proliferation eIF4E->Protein Synthesis Cytoskeletal\nOrganization Cytoskeletal Organization PKCα->Cytoskeletal\nOrganization Ion Transport Ion Transport SGK1->Ion Transport This compound This compound FKBP12 FKBP12 This compound->FKBP12 FKBP12->mTORC1 inhibits

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Toxicology Data for Rapamycin in Preclinical Models

The following tables summarize quantitative data from preclinical toxicology studies of Rapamycin in rodents. While specific data for this compound is not yet widely available, these tables provide a baseline for designing studies and interpreting results for the deuterated compound.

Table 1: Acute Toxicity of Rapamycin in Rodents

SpeciesStrainRoute of AdministrationVehicleDose (mg/kg)Observed EffectsReference
MouseCD-1Oral20% DMA, 75% centrophil w, 5% polysorbate 80500Ptosis, rough coat, reduced motor activity[6]
RatCharles River CDOral20% DMA, 75% centrophil w, 5% polysorbate 80500, 800Ptosis, decreased motor activity, red pigmentation at eyes and mouth[6]
RatSprague-DawleyIntravenous50% DMA, 40% polyethylene glycol 400, 10% polysorbate 80250No mortality, effects attributed to vehicle[6]

Table 2: Repeated-Dose Toxicity of Rapamycin in Rodents

SpeciesStrainRoute of AdministrationDoseDurationKey FindingsReference
RatSprague-DawleyIntraperitoneal1.5 mg/kg/day14 daysReduced weight gain, thymic medullary atrophy, focal myocardial necrosis[7]
RatNot SpecifiedOral≥ 3 mg/m²/dayNot SpecifiedMale reproductive toxicity (testicular atrophy, hypospermia)[8]
RatNot specifiedIntravenous0.2-5 mg/kgSingle doseReduced respiratory rate[8]
RatNot specifiedIntravenousNot specified14 daysMyocardial degeneration[8]
RatNot specifiedIntravenousNot specified6 monthsIncreased incidence of cardiomyopathy[8]
MouseC57BL/6Oral (in diet)14 ppm (~2.24 mg/kg/day)ChronicDecreased phosphorylated rpS6 in colon and fat[9]
MouseC57BL/6Oral (in diet)42 ppm (~6.72 mg/kg/day)ChronicDecreased phosphorylated rpS6 in colon and fat[9]

Table 3: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) for Rapamycin in Rodents (where available)

SpeciesStrainRoute of AdministrationDurationNOAELLOAELAdverse Effects at LOAELReference
RatNot specifiedOralNot specified< 0.6 mg/m²/day0.6 mg/m²/dayOnset of male reproductive effects[8]
Female MouseCD-1Oral86 weeksNot establishedAll dosesUterine atrophy[10]

Experimental Protocols

The following are generalized protocols for acute and sub-chronic oral toxicity studies based on OECD guidelines. These should be adapted based on the specific characteristics of this compound and the research objectives.

Acute Oral Toxicity Study (Fixed Dose Procedure - OECD 420)

This protocol outlines a stepwise procedure to assess the acute oral toxicity of this compound.[6][11][12][13][14]

Workflow for Acute Oral Toxicity Study

Acute_Toxicity_Workflow start Start sighting_study Sighting Study (1 animal per dose) start->sighting_study select_start_dose Select Starting Dose for Main Study (e.g., 5, 50, 300, 2000 mg/kg) sighting_study->select_start_dose main_study Main Study (5 animals of one sex per dose) select_start_dose->main_study dose_animals Administer Single Oral Dose of this compound main_study->dose_animals observe_14_days Observe for 14 Days (mortality, clinical signs, body weight) dose_animals->observe_14_days necropsy Gross Necropsy observe_14_days->necropsy data_analysis Data Analysis and Classification necropsy->data_analysis end End data_analysis->end

Caption: Workflow for an acute oral toxicity study.

Methodology:

  • Test Animals: Healthy, young adult rodents (rats or mice) of a single sex (typically females).

  • Housing and Diet: Animals should be housed in appropriate conditions with ad libitum access to standard laboratory diet and water, except for a brief fasting period before dosing.

  • Sighting Study: A preliminary study with single animals at different dose levels (e.g., 5, 50, 300, 2000 mg/kg) to determine the appropriate starting dose for the main study.

  • Main Study:

    • Groups of at least 5 animals of the same sex are used for each dose level.

    • This compound is administered as a single oral dose via gavage. The vehicle should be appropriate for the solubility of this compound and non-toxic.

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The results are used to determine the dose at which evident toxicity or mortality occurs and to classify the substance according to the Globally Harmonized System (GHS).

Sub-chronic (90-Day) Oral Toxicity Study (OECD 408)

This protocol is designed to evaluate the toxicity of this compound following repeated oral administration over a 90-day period.[15][16][17][18][19]

Workflow for Sub-chronic Oral Toxicity Study

Subchronic_Toxicity_Workflow start Start animal_selection Animal Selection and Acclimatization (e.g., rats, 10/sex/group) start->animal_selection dose_selection Dose Level Selection (at least 3 levels + control) animal_selection->dose_selection daily_dosing Daily Oral Dosing for 90 Days dose_selection->daily_dosing in_life_monitoring In-life Monitoring (clinical signs, body weight, food/water intake) daily_dosing->in_life_monitoring interim_analysis Interim Clinical Pathology (optional) in_life_monitoring->interim_analysis terminal_procedures Terminal Procedures at 90 Days in_life_monitoring->terminal_procedures blood_collection Blood Collection (hematology, clinical chemistry) terminal_procedures->blood_collection necropsy_histopath Gross Necropsy and Histopathology blood_collection->necropsy_histopath data_analysis Data Analysis (NOAEL/LOAEL determination) necropsy_histopath->data_analysis end End data_analysis->end

Caption: Workflow for a sub-chronic oral toxicity study.

Methodology:

  • Test Animals: Young, healthy rodents (preferably rats), with at least 10 males and 10 females per dose group.

  • Dose Levels: At least three dose levels of this compound plus a control group receiving the vehicle alone. The highest dose should induce some toxicity but not significant mortality.

  • Administration: this compound is administered daily by oral gavage for 90 consecutive days.

  • In-life Observations:

    • Daily observation for clinical signs of toxicity.

    • Weekly measurement of body weight and food consumption.

    • Ophthalmological examination before and at the end of the study.

  • Clinical Pathology: At the end of the 90-day period, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.

  • Pathology:

    • All animals undergo a complete gross necropsy.

    • Organs are weighed.

    • A comprehensive set of tissues from the control and high-dose groups are examined histopathologically. Any target organs identified in the high-dose group are also examined in the lower dose groups.

  • Data Analysis: The data are analyzed to identify target organs of toxicity, characterize the dose-response relationship, and determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Conclusion

The provided application notes and protocols offer a foundational framework for conducting preclinical toxicology studies of this compound. The deuteration of Rapamycin is intended to modulate its pharmacokinetic properties, which may, in turn, alter its toxicological profile. Therefore, rigorous toxicological evaluation is essential. By following established guidelines and leveraging the existing knowledge on Rapamycin, researchers can effectively characterize the safety of this compound and assess its potential for further drug development. It is critical to note that these are generalized protocols and should be adapted to the specific scientific questions and regulatory requirements of the study.

References

Preparing Rapamycin-d3 Stock Solutions for Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin-d3 (Sirolimus-d3) is the deuterated form of Rapamycin, a potent allosteric inhibitor of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).[1][2][3] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Rapamycin in various biological matrices using mass spectrometry-based techniques such as GC-MS or LC-MS.[1][3][4] Accurate preparation of this compound stock solutions is critical for generating reliable and reproducible quantitative data. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use as analytical standards.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₅₁H₇₆D₃NO₁₃[1][2]
Formula Weight 917.2 g/mol [1][3]
Purity ≥98% deuterated forms (d₁-d₃)[1][3][4]
Solubility in Ethanol ~50 mg/mL[2][3][4]
Solubility in DMSO ~25 mg/mL or 125 mg/mL (with ultrasonication)[1][2][3][4]
Solubility in Methanol ~25 mg/mL[1][3][4]
Solubility in Chloroform ~5 mg/mL[1][3][4]
Storage Temperature -20°C[1][3]
Stability of Stock Solution ≥ 1 year at -20°C[1][3]
UV/Vis. λmax 268, 278, 289 nm[1][3][4]

Experimental Protocols

Materials:

  • This compound (crystalline solid or solution in ethanol)

  • High-purity solvents (e.g., ethanol, DMSO, methanol)

  • Inert gas (e.g., nitrogen or argon)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Cryogenic vials for aliquoting

Protocol for Preparing this compound Stock Solution from a Crystalline Solid:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. Perform this in a fume hood or a well-ventilated area.

  • Dissolution:

    • Transfer the weighed this compound to a Class A volumetric flask.

    • Add a small amount of the chosen solvent (e.g., ethanol, DMSO, or methanol) to dissolve the solid.

    • Vortex the solution until the solid is completely dissolved. An ultrasonic bath can be used to aid dissolution.[2]

  • Final Volume Adjustment: Once dissolved, bring the solution to the final desired volume with the solvent.

  • Inert Gas Purge: Purge the headspace of the volumetric flask with a gentle stream of an inert gas (nitrogen or argon) to displace oxygen and minimize degradation.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use cryogenic vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.[1][3] The stock solution is stable for at least one year under these conditions.[1][3]

Protocol for Changing the Solvent of a Pre-dissolved this compound Solution:

Some suppliers provide this compound as a solution in a specific solvent (e.g., ethanol).[1] To change the solvent:

  • Evaporation: Under a gentle stream of nitrogen gas, evaporate the existing solvent until the this compound is a dry film.

  • Immediate Reconstitution: Immediately add the desired volume of the new solvent of choice (e.g., methanol, DMSO, or chloroform).[1]

  • Dissolution: Vortex or sonicate until the this compound is fully dissolved.

  • Storage: Aliquot and store at -20°C as described above.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of this compound Stock Solution cluster_solvent_change Solvent Exchange Protocol start Start: Obtain this compound weigh Weigh this compound Solid start->weigh dissolve Dissolve in Chosen Solvent weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex adjust Adjust to Final Volume vortex->adjust purge Purge with Inert Gas adjust->purge aliquot Aliquot into Vials purge->aliquot store Store at -20°C aliquot->store start_solution Start: this compound in Solution evaporate Evaporate Solvent with Nitrogen start_solution->evaporate reconstitute Reconstitute in New Solvent evaporate->reconstitute reconstitute->vortex

Caption: Experimental workflow for preparing this compound stock solutions.

mtor_signaling_pathway cluster_input Upstream Signals cluster_core mTOR Signaling Core cluster_output Downstream Effects growth_factors Growth Factors (e.g., Insulin, IGF-1) pi3k PI3K growth_factors->pi3k amino_acids Amino Acids mtorc1 mTORC1 amino_acids->mtorc1 cellular_stress Cellular Stress tsc1_tsc2 TSC1/TSC2 Complex cellular_stress->tsc1_tsc2 akt Akt pi3k->akt akt->tsc1_tsc2 inhibition tsc1_tsc2->mtorc1 inhibition fkbp12 FKBP12 fkbp12->mtorc1 inhibition rapamycin This compound rapamycin->fkbp12 protein_synthesis Protein Synthesis mtorc1->protein_synthesis cell_growth Cell Growth & Proliferation mtorc1->cell_growth autophagy Autophagy Inhibition mtorc1->autophagy

Caption: Simplified mTOR signaling pathway showing the inhibitory action of Rapamycin.

References

Application Notes and Protocols for Cellular Uptake and Distribution Studies Using Deuterated Rapamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), is a cornerstone of immunosuppressive therapies and exhibits significant anti-proliferative properties relevant to cancer research.[1][2] Understanding its cellular uptake, intracellular concentration, and subcellular distribution is critical for optimizing its therapeutic efficacy and minimizing off-target effects. The use of deuterated rapamycin, a stable isotope-labeled analog, offers significant advantages in quantitative analysis, particularly when employing mass spectrometry-based techniques. The deuterium label provides a distinct mass shift, allowing for precise differentiation from the endogenous or non-labeled drug and serving as an ideal internal standard for accurate quantification.[3][4] This document provides detailed application notes and experimental protocols for conducting cellular uptake and distribution studies comparing deuterated and non-deuterated rapamycin.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its effects by forming a complex with the intracellular protein FKBP12.[5] This complex then binds to the mTOR kinase, a central regulator of cell growth, proliferation, and metabolism, and inhibits its function.[1][5] mTOR is a serine/threonine kinase that exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[6] Rapamycin primarily inhibits mTORC1, which controls key cellular processes such as protein synthesis and autophagy.[1]

mTOR_Signaling_Pathway GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC TSC1/TSC2 AKT->TSC inhibition Rheb Rheb TSC->Rheb inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibition Autophagy Autophagy mTORC1->Autophagy inhibition Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibition Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 inhibition

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Quantitative Data Presentation

A primary advantage of using deuterated rapamycin is the ability to perform precise comparative quantitative analysis. The following tables provide a template for summarizing key data from cellular uptake and distribution experiments.

Table 1: Cellular Uptake Kinetics of Deuterated vs. Non-Deuterated Rapamycin

Time Point (minutes)Intracellular Concentration (ng/mg protein) - Non-Deuterated RapamycinIntracellular Concentration (ng/mg protein) - Deuterated Rapamycin
000
5
15
30
60
120

Table 2: Subcellular Distribution of Deuterated vs. Non-Deuterated Rapamycin at Steady State

Subcellular FractionConcentration (ng/mg protein) - Non-Deuterated RapamycinConcentration (ng/mg protein) - Deuterated Rapamycin
Whole Cell Lysate
Cytosolic
Nuclear
Mitochondrial
Microsomal

Experimental Protocols

The following protocols are designed for a comparative study of deuterated and non-deuterated rapamycin in a selected cell line (e.g., a cancer cell line with active mTOR signaling).

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T, HeLa) Treatment 2. Treatment - Deuterated Rapamycin - Non-Deuterated Rapamycin - Vehicle Control Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Uptake 4a. Total Cellular Uptake Analysis Harvesting->Uptake Distribution 4b. Subcellular Distribution Analysis Harvesting->Distribution MALDI 8. MALDI-MS Imaging Harvesting->MALDI For Imaging Lysis 5a. Cell Lysis Uptake->Lysis Fractionation 5b. Subcellular Fractionation Distribution->Fractionation Extraction 6. Sample Extraction (Protein Precipitation/SPE) Lysis->Extraction Fractionation->Extraction LCMS 7. LC-MS/MS Analysis Extraction->LCMS Data_Analysis 9. Data Analysis & Interpretation LCMS->Data_Analysis MALDI->Data_Analysis

Caption: Experimental workflow for comparative cellular uptake and distribution studies.

Protocol 1: Total Cellular Uptake Analysis using LC-MS/MS

Objective: To quantify and compare the total intracellular concentration of deuterated and non-deuterated rapamycin over time.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • Deuterated rapamycin (e.g., Rapamycin-d3)

  • Non-deuterated rapamycin

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein precipitation solution (e.g., ice-cold acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Treatment:

    • Prepare stock solutions of deuterated and non-deuterated rapamycin in DMSO.

    • On the day of the experiment, replace the culture medium with fresh medium containing the desired final concentration of either deuterated rapamycin, non-deuterated rapamycin, or vehicle control.

    • Incubate the cells for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

  • Cell Harvesting and Lysis:

    • At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular drug.

    • Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant (cell lysate) to a new tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

    • For drug extraction, add three volumes of ice-cold acetonitrile (containing a suitable internal standard if not using deuterated rapamycin as its own standard) to the cell lysate.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for rapamycin.

    • Use multiple reaction monitoring (MRM) mode to detect and quantify the specific transitions for non-deuterated rapamycin (e.g., m/z 931.6 → 864.5) and deuterated rapamycin (e.g., m/z 934.6 → 867.5).

  • Data Analysis:

    • Construct a standard curve using known concentrations of each compound.

    • Calculate the intracellular concentration of rapamycin in each sample and normalize to the protein concentration (ng/mg protein).

    • Plot the intracellular concentration versus time to determine the uptake kinetics.

Protocol 2: Subcellular Distribution Analysis

Objective: To determine the concentration of deuterated and non-deuterated rapamycin in different subcellular compartments.

Materials:

  • Same as Protocol 1

  • Subcellular fractionation kit or buffers (for isolation of nuclear, cytosolic, mitochondrial, and microsomal fractions)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, treating cells for a time point determined to be at or near steady-state uptake.

  • Cell Harvesting and Subcellular Fractionation:

    • Harvest the cells as described in Protocol 1.

    • Perform subcellular fractionation according to the manufacturer's protocol or a standard biochemical procedure. This typically involves differential centrifugation to separate the different organelles.

  • Sample Preparation and LC-MS/MS Analysis:

    • For each subcellular fraction, determine the protein concentration.

    • Perform drug extraction and LC-MS/MS analysis as described in steps 4 and 5 of Protocol 1.

  • Data Analysis:

    • Calculate the concentration of deuterated and non-deuterated rapamycin in each subcellular fraction and normalize to the protein concentration of that fraction.

    • Compare the distribution profiles of the two compounds.

Protocol 3: Visualization of Intracellular Distribution by MALDI-MS Imaging

Objective: To visualize the spatial distribution of deuterated and non-deuterated rapamycin within cells.

Materials:

  • Cells cultured on conductive slides (e.g., ITO-coated slides)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Washing buffers (e.g., PBS, ammonium formate)

  • MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)

  • MALDI-MS imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells directly on conductive slides.

    • Treat the cells with deuterated or non-deuterated rapamycin as described in Protocol 1.

  • Sample Preparation for MALDI Imaging:

    • After treatment, gently wash the cells with PBS and then with a volatile buffer like ammonium formate to remove salts.

    • Fix the cells with a suitable fixation agent.

    • Apply the MALDI matrix uniformly over the cells using an automated sprayer or spotter.

  • MALDI-MS Imaging:

    • Acquire mass spectra across the cell surface in a raster pattern to generate an ion map.

    • Set the mass spectrometer to detect the specific m/z values for deuterated and non-deuterated rapamycin.

  • Image Analysis:

    • Generate ion images that show the intensity and spatial distribution of each compound within the cells.

    • Overlay the ion images with optical images of the cells to correlate drug distribution with cellular morphology.

Conclusion

The use of deuterated rapamycin in conjunction with sensitive analytical techniques like LC-MS/MS and MALDI-MS imaging provides a powerful approach to meticulously study its cellular pharmacology. The protocols outlined in this document offer a comprehensive framework for researchers to conduct detailed investigations into the cellular uptake and subcellular distribution of rapamycin, ultimately contributing to a deeper understanding of its mechanism of action and the development of more effective therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Signal Intensity with Rapamycin-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of Rapamycin-d3 in Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and visual aids to help you identify and resolve common problems leading to poor signal intensity.

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard signal is very low or absent. What are the initial checks I should perform?

When you observe a sudden and complete loss of signal, it often points to a singular system failure rather than a complex analytical issue. Here’s a checklist of the initial "low-hanging fruit" to investigate:

  • Verify Sample and Standard Preparation:

    • Ensure that the this compound standard was added to the sample correctly.

    • Prepare a fresh dilution of your this compound standard in the mobile phase and inject it directly to confirm the standard's integrity and concentration.

  • Check the LC-MS System:

    • Mass Spectrometer: Confirm that the MS is functioning correctly. Check for a stable electrospray by observing the spray needle (a flashlight can be helpful).[1] Ensure that the nitrogen gas for nebulization and drying is flowing and that the source voltages are active.[1]

    • Liquid Chromatography: Ensure there is mobile phase flow. Check for leaks in the system, especially between the column and the MS inlet.[2][3] Verify that the pumps are primed and that there are no air bubbles in the solvent lines.[1] A common issue can be a loss of prime on one of the pumps, leading to no gradient formation and, consequently, no elution.[1]

  • Isolate the Problem Source:

    • Bypass the LC column and infuse a fresh standard solution directly into the mass spectrometer. If a signal appears, the issue likely lies with the LC system (column, mobile phase, pump).

    • If there is still no signal upon direct infusion, the problem is likely with the mass spectrometer source, settings, or the standard itself.

Q2: I observe a signal for this compound, but it's weak and inconsistent. What could be the cause?

Weak and inconsistent signals are often related to ionization issues, mobile phase composition, or the stability of the analyte.

  • Suboptimal Adduct Formation: Rapamycin readily forms adducts with ammonia and alkali metals (e.g., sodium, potassium).[4] The protonated molecule [M+H]⁺ is often not detected or is very weak.[4] Your signal might be split among several different adducts, reducing the intensity of any single one. The most abundant adduct is often the sodium adduct [M+Na]⁺.[4][5]

  • Mobile Phase pH and Additives: The pH of the mobile phase can affect ionization efficiency. While formic acid is commonly used, it may not be optimal for Rapamycin. Consider using mobile phase additives that promote the formation of a single, stable adduct to enhance the signal.

  • Ion Suppression/Enhancement: Components from the sample matrix co-eluting with this compound can suppress its ionization, leading to a lower signal.[6]

  • In-source Fragmentation or Deuterium Exchange: The settings in the ion source (e.g., cone voltage, collision energy) might be too harsh, causing the this compound molecule to fragment before detection.[7] In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent, especially if the labels are on acidic or basic sites.[7]

Q3: How can I improve the signal intensity of my this compound?

To enhance the signal intensity, the primary strategy is to consolidate the ion signal into a single, highly abundant adduct.

  • Promote a Specific Adduct: The addition of a salt to the mobile phase can drive the formation of a specific adduct and significantly increase the signal. For example, adding lithium acetate to the mobile phase can shift the equilibrium entirely to the lithium adduct [M+Li]⁺, resulting in a 4-5 fold increase in ion counts.[4] Similarly, the use of cesium has been shown to produce a single, high-intensity product ion (the Cs⁺ ion itself) in MS/MS, improving specificity and signal.[8]

  • Optimize Mass Spectrometer Source Conditions: Tune the ion source parameters (e.g., capillary voltage, gas flows, temperatures) using a solution of this compound to maximize the signal for the chosen adduct.[9][10]

  • Improve Chromatographic Separation: Optimize the LC method to ensure that this compound elutes in a sharp peak and is well-separated from matrix components that could cause ion suppression.[6]

Q4: My this compound peak is broad or splitting. What does this indicate?

Peak shape issues like broadening or splitting can be caused by several factors:

  • Isomerization: Rapamycin can exist as two isomeric forms in certain organic solvents.[11][12] This equilibrium between isomers can be influenced by the solvent's polarity and aproticity, potentially leading to peak splitting or broadening if the conversion is slow on the chromatographic timescale.[12]

  • Column Issues: A contaminated or overloaded column can lead to poor peak shape.[13] Ensure the sample is fully dissolved in a solvent compatible with the mobile phase to prevent precipitation on the column.[14]

  • Chromatographic Conditions: Suboptimal mobile phase composition or gradient can affect peak shape. Ensure the mobile phase strength is appropriate for the analyte and column.[10][14]

Q5: I'm concerned about the stability of this compound in my samples and standards. What precautions should I take?

Rapamycin is known to be unstable under certain conditions.

  • Degradation: Rapamycin can undergo hydrolysis, particularly in highly basic aqueous solutions, leading to a ring-opened form (secorapamycin).[15]

  • Solvent-Induced Isomerization: As mentioned, Rapamycin can form isomers in various organic solvents like acetone, chloroform, and alcohols.[11]

  • Storage: Stock solutions of Rapamycin should be stored at low temperatures (e.g., -20°C) to minimize degradation.[5] It's also advisable to prepare working solutions fresh.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Enhancing Signal Intensity via Adduct Formation

This protocol describes how to systematically test different mobile phase additives to enhance the signal of this compound by promoting the formation of a specific adduct.

Objective: To identify a mobile phase additive that produces a single, high-intensity adduct of this compound, thereby improving the limit of detection.

Methodology:

  • Prepare Stock Solutions:

    • Prepare a 1 µg/mL stock solution of this compound in methanol.

    • Prepare 10 mM stock solutions of the following additives in water: Ammonium Formate, Sodium Acetate, Lithium Acetate, and Cesium Acetate.

  • Direct Infusion Analysis:

    • Set up a direct infusion of the this compound stock solution into the mass spectrometer at a flow rate of 10-20 µL/min.

    • Tee in the mobile phase (e.g., 50:50 Acetonitrile:Water) containing one of the additives at a final concentration of 0.1-0.2 mM.

    • Acquire full scan mass spectra in positive ion mode.

  • Data Evaluation:

    • For each additive, identify the most abundant this compound related ion (e.g., [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺, [M+Cs]⁺).

    • Compare the absolute intensity of the most abundant adduct for each condition.

    • Select the additive that provides the highest and most stable signal for a single adduct.

Expected Results: A significant increase in signal intensity for a specific adduct compared to a mobile phase with only a standard acid like formic acid. Lithium and sodium are often good candidates for Rapamycin.[4]

Additive (0.2 mM)Rapamycin Adduct (m/z)This compound Adduct (m/z)Expected Signal Enhancement
None (Formic Acid)[M+Na]⁺ (936.6)[M+Na]⁺ (939.6)Baseline
Ammonium Formate[M+NH₄]⁺ (931.6)[M+NH₄]⁺ (934.6)Moderate
Sodium Acetate[M+Na]⁺ (936.6)[M+Na]⁺ (939.6)High
Lithium Acetate[M+Li]⁺ (920.6)[M+Li]⁺ (923.6)Very High (Potentially 4-5x)[4]
Cesium Acetate[M+Cs]⁺ (1046.5)[M+Cs]⁺ (1049.5)High (with unique fragmentation)[8]

Note: The exact m/z values will depend on the specific this compound isotopologue used.

Protocol 2: Assessing Deuterium Back-Exchange

This protocol helps determine if the deuterium labels on your internal standard are exchanging with protons from the solvent, which can compromise quantitation.[7]

Objective: To evaluate the stability of the deuterium label on this compound in the analytical mobile phase and sample diluent.

Methodology:

  • Prepare Solutions:

    • Solution A (Control): Freshly prepare a solution of this compound in the initial mobile phase conditions.

    • Solution B (Incubated): Prepare an identical solution to A. Incubate this solution at the temperature of the autosampler for a duration equivalent to a typical analytical run (e.g., 8-24 hours).

  • LC-MS Analysis:

    • Inject Solution A to get a baseline chromatogram and signal intensity for this compound.

    • Inject Solution B and acquire the chromatogram under the same conditions.

  • Data Evaluation:

    • Compare the peak area of this compound in both chromatograms. A significant decrease in the peak area of the deuterated standard in Solution B compared to Solution A may suggest instability.

    • Monitor the mass channel for unlabeled Rapamycin in the chromatogram from Solution B. An increase in the signal for unlabeled Rapamycin could indicate back-exchange.

Visualizations

Troubleshooting Workflow for Low Signal Intensity

The following diagram outlines a logical workflow for troubleshooting poor signal intensity of this compound.

G start Low or No Signal for this compound check_system Initial System Checks (Leaks, Flow, MS Power) start->check_system direct_infusion Direct Infusion of Standard check_system->direct_infusion signal_present Signal Present? direct_infusion->signal_present lc_issue Problem is with LC System (Column, Mobile Phase, Pumps) signal_present->lc_issue Yes ms_issue Problem is with MS or Standard (Source, Settings, Standard Integrity) signal_present->ms_issue No weak_signal Signal is Weak/Inconsistent check_adducts Check Adduct Formation (Full Scan) weak_signal->check_adducts single_adduct Single Strong Adduct? check_adducts->single_adduct optimize_adducts Optimize Mobile Phase (Add Li, Na, Cs salts) single_adduct->optimize_adducts No optimize_source Optimize MS Source Parameters single_adduct->optimize_source Yes optimize_adducts->optimize_source check_stability Check Analyte Stability (Degradation, Isomerization) optimize_source->check_stability resolved Issue Resolved check_stability->resolved

Caption: A decision tree for troubleshooting low signal intensity.

Rapamycin Adduct Formation in ESI-MS

This diagram illustrates how Rapamycin can form various adducts in the ion source and how adding a specific salt can drive the formation of a single adduct.

G cluster_0 Standard Mobile Phase (e.g., + 0.1% Formic Acid) cluster_1 Optimized Mobile Phase (e.g., + 0.2mM Lithium Acetate) R_neutral Rapamycin (Neutral) R_H [M+H]⁺ (Weak/Absent) R_neutral->R_H Ionization R_NH4 [M+NH₄]⁺ R_neutral->R_NH4 Ionization R_Na [M+Na]⁺ (Often Abundant) R_neutral->R_Na Ionization R_K [M+K]⁺ R_neutral->R_K Ionization R_neutral2 Rapamycin (Neutral) R_Li [M+Li]⁺ (Strong Signal) R_neutral2->R_Li Ionization

Caption: Impact of mobile phase additives on Rapamycin adduct formation.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Rapamycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Rapamycin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on method development, parameter optimization, and troubleshooting for the quantitative analysis of this compound by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in mass spectrometry?

This compound is a deuterated form of Rapamycin (also known as Sirolimus), a potent immunosuppressant drug. In mass spectrometry, this compound serves as an ideal internal standard (IS) for the quantification of Rapamycin in biological matrices. Its chemical and physical properties are nearly identical to Rapamycin, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass due to the deuterium atoms allows it to be distinguished from the non-labeled Rapamycin by the mass spectrometer, enabling accurate and precise quantification.

Q2: What is the typical sample preparation method for analyzing this compound in whole blood?

The most common method for extracting Rapamycin and this compound from whole blood is protein precipitation. This technique is favored for its simplicity and speed. Typically, a small volume of whole blood is mixed with a precipitating agent, such as acetonitrile or a solution of zinc sulfate in methanol.[1] This process denatures and precipitates proteins, releasing the analytes into the supernatant. After centrifugation, the clear supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup if necessary.

Q3: Which type of HPLC column is recommended for the separation of this compound?

Reversed-phase columns, particularly C8 and C18, are widely used for the chromatographic separation of Rapamycin and its deuterated internal standard.[2] These columns provide good retention and separation from endogenous matrix components. A column with a particle size of 5 µm or less is often employed to achieve sharp peaks and efficient separation.

Q4: What are the typical mobile phases used for the analysis of this compound?

A gradient elution using a combination of an aqueous and an organic mobile phase is typically employed. The organic phase is commonly acetonitrile or methanol, while the aqueous phase is often water containing a small amount of an additive to improve ionization efficiency and peak shape.[3] Common additives include formic acid (0.1%) or ammonium formate. The use of these additives helps in the formation of protonated or ammoniated adducts of the analytes, which are readily detected in positive ion mode.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause A: Inappropriate Mobile Phase pH. The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Rapamycin.

    • Solution: Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of formic acid (e.g., 0.1%) can help to protonate the analyte and improve peak shape.

  • Possible Cause B: Column Overload. Injecting too much sample onto the column can lead to peak distortion.

    • Solution: Try diluting the sample or reducing the injection volume.

  • Possible Cause C: Column Contamination or Degradation. Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

Issue 2: Low Signal Intensity or Sensitivity

  • Possible Cause A: Suboptimal Mass Spectrometry Parameters. Incorrect collision energy, cone voltage, or other source parameters can lead to poor ionization and fragmentation, resulting in low signal intensity.

    • Solution: Optimize the mass spectrometry parameters by performing a compound optimization or by manually ramping the collision energy and cone voltage to find the values that yield the highest signal for your specific instrument. Refer to the data tables below for recommended starting points.

  • Possible Cause B: Ion Suppression/Enhancement (Matrix Effects). Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of the analyte and internal standard, leading to inaccurate quantification.[4]

    • Solution:

      • Improve sample cleanup to remove interfering matrix components.

      • Optimize the chromatographic method to separate the analyte from the interfering compounds.

      • Dilute the sample to reduce the concentration of matrix components.[5]

  • Possible Cause C: Improper Adduct Formation. Rapamycin and this compound can form various adducts (e.g., [M+H]+, [M+NH4]+, [M+Na]+). Inconsistent or multiple adduct formation can split the ion signal and reduce the intensity of the desired precursor ion.

    • Solution:

      • Optimize the mobile phase composition. The presence of ammonium salts (e.g., ammonium formate) can promote the formation of the [M+NH4]+ adduct, which is often more stable and intense.[6]

      • Ensure high-purity solvents and reagents to minimize sodium contamination, which can lead to the formation of [M+Na]+ adducts.

Issue 3: High Background Noise

  • Possible Cause A: Contaminated Mobile Phase or LC System. Impurities in the mobile phase or a contaminated LC system can lead to high background noise.[7]

    • Solution: Use high-purity LC-MS grade solvents and reagents. Regularly flush the LC system to remove any contaminants.

  • Possible Cause B: Dirty Ion Source. A dirty ion source is a common cause of high background noise and reduced sensitivity.

    • Solution: Regularly clean the ion source components according to the manufacturer's instructions.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample.

  • Add 200 µL of a precipitating reagent (e.g., acetonitrile containing the internal standard, this compound).[1]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Method
  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-20% B

    • 3.1-4.0 min: 20% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Data Presentation

Optimized Mass Spectrometry Parameters for this compound

The following table summarizes the recommended starting parameters for the analysis of this compound. It is crucial to optimize these parameters on your specific instrument for the best performance.

ParameterRecommended Value
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1)m/z 934.7 ([M+NH4]+)
Product Ion (Q3)m/z 864.6 (Quantifier), m/z 846.5 (Qualifier)
Dwell Time100 ms
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision Energy and Cone Voltage Optimization for this compound

The optimal collision energy and cone voltage are instrument-dependent and should be determined empirically. The following table provides a starting point for optimization. The goal is to find the voltage that produces the most stable and intense signal for the product ions of interest.

Precursor Ion (m/z)Product Ion (m/z)AnalyteRecommended Starting Collision Energy (eV)Recommended Starting Cone Voltage (V)
934.7864.6This compound2030
934.7846.5This compound2530
931.5864.4Rapamycin2030
936.6409.3Rapamycin ([M+Na]+)2535
936.6345.5Rapamycin ([M+Na]+)3035

Note: The values in this table are suggested starting points. Optimal values may vary depending on the mass spectrometer used.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis blood_sample Whole Blood Sample add_is Add this compound (IS) blood_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for this compound analysis.

troubleshooting_logic Troubleshooting Logic for Low Signal Intensity start Low Signal Intensity check_ms_params Check MS Parameters (CE, CV) start->check_ms_params check_matrix_effects Investigate Matrix Effects start->check_matrix_effects check_adducts Check Adduct Formation start->check_adducts optimize_params Optimize Parameters check_ms_params->optimize_params improve_cleanup Improve Sample Cleanup check_matrix_effects->improve_cleanup optimize_mobile_phase Optimize Mobile Phase check_adducts->optimize_mobile_phase resolved Issue Resolved optimize_params->resolved improve_cleanup->resolved optimize_mobile_phase->resolved

Caption: Troubleshooting for low signal intensity.

References

Matrix effects in the analysis of rapamycin with a deuterated standard

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of Rapamycin

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the quantitative analysis of rapamycin (sirolimus) using a deuterated internal standard with LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the bioanalysis of rapamycin?

Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of rapamycin from whole blood, endogenous substances like phospholipids, salts, and proteins can co-extract with the analyte.[1] These components can either suppress or enhance the rapamycin signal during electrospray ionization (ESI), leading to inaccurate and imprecise quantification.[2][3] Because rapamycin is an immunosuppressant with a narrow therapeutic range, accurate measurement is critical for patient safety, making the mitigation of matrix effects paramount.[4]

Q2: How is a deuterated internal standard (IS) supposed to correct for matrix effects?

A stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of rapamycin (e.g., rapamycin-d3), is the preferred tool for compensating for matrix effects.[2][5] A SIL-IS is chemically and structurally almost identical to the analyte, causing it to have the same chromatographic retention time and to behave identically in the mass spectrometer's ion source.[6] Therefore, any ion suppression or enhancement that affects rapamycin will affect the deuterated standard to the same degree. By measuring the peak area ratio of the analyte to the IS, the variability caused by matrix effects is normalized, leading to more accurate and reproducible results.[6]

Q3: Can a deuterated standard ever fail to completely correct for matrix effects?

Yes, in some cases, a deuterated IS may not perfectly compensate for matrix effects. This phenomenon, known as differential matrix effects, can occur if there is a slight chromatographic separation between the analyte and the deuterated standard.[7] This can happen due to the isotopic composition affecting the compound's physicochemical properties. If the analyte and IS elute at slightly different times into a region where the degree of ion suppression is rapidly changing, they will be affected differently, and the peak area ratio will not be constant.[7]

Q4: What are the primary sources of matrix effects when analyzing rapamycin in whole blood?

The most significant sources of matrix effects in whole blood analysis are phospholipids from red blood cell membranes.[5][8] Simple sample preparation techniques like protein precipitation (PPT) are often insufficient to remove all phospholipids, which can cause significant ion suppression in ESI-MS.[8] Other sources include endogenous components like salts and proteins, as well as exogenous substances such as anticoagulants (e.g., EDTA, heparin) or co-administered drugs.[1]

Q5: How can I quantitatively assess the matrix effect in my rapamycin assay?

The matrix effect can be quantitatively evaluated using the post-extraction spike method.[8][9] The assessment involves comparing the peak area of an analyte spiked into an extracted blank matrix (from multiple sources) with the peak area of the analyte in a neat (clean) solution at the same concentration. The degree of matrix effect is expressed as the Matrix Factor (MF).

Matrix Factor (MF) Calculation:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

For a method using an internal standard, the IS-normalized MF should be calculated to ensure the IS is tracking the analyte. An IS-normalized MF close to 1.0 is desired.[1]

Troubleshooting Guide

Issue: I'm observing significant and variable ion suppression for both rapamycin and its deuterated standard across different samples.

  • Possible Cause: High and variable concentrations of interfering compounds, most commonly phospholipids, in the biological matrix. Simple protein precipitation may not be providing sufficient cleanup.[8]

  • Troubleshooting Steps:

    • Improve Sample Preparation: Transition from a simple protein precipitation (PPT) method to a more rigorous technique. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are more effective at removing phospholipids and other interferences.[10]

    • Optimize Chromatography: Modify your LC method to achieve better separation between rapamycin and the region where matrix components elute. Extending the gradient or using a different column chemistry (e.g., HILIC) can help shift the elution of interfering compounds away from your analyte.[11]

    • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[2]

Issue: My deuterated internal standard does not seem to be fully compensating for the matrix effect, leading to poor precision.

  • Possible Cause: Differential matrix effects are occurring due to a slight chromatographic separation between rapamycin and the deuterated IS.[7] This can also be caused by inter-patient variability in the matrix composition.[6]

  • Troubleshooting Steps:

    • Confirm Co-elution: Carefully examine your chromatograms at high resolution. Ensure that the peaks for rapamycin and the deuterated IS perfectly overlap. Even a minor shift can be problematic.

    • Adjust Chromatography: If separation is observed, adjust the mobile phase composition or gradient to ensure co-elution.

    • Evaluate Different Lots of Matrix: During validation, assess the matrix effect using at least six different lots of blank whole blood to ensure the method is robust against inter-patient variability.[12]

Issue: The peak area ratio of rapamycin to the deuterated IS is inconsistent at the upper end of my calibration curve.

  • Possible Cause: This could be due to detector saturation at high analyte concentrations or charge competition between the analyte and the IS in the ion source.[9][11] When the analyte concentration is significantly higher than the IS, it can compete more effectively for ionization, leading to a non-linear response.

  • Troubleshooting Steps:

    • Lower the IS Concentration: Ensure the concentration of the deuterated IS is appropriate for the expected analyte concentration range.

    • Extend the Calibration Range: If detector saturation is the issue, you may need to dilute samples that fall in the higher concentration range. Ensure dilution integrity is validated.[13]

    • Check MS Parameters: Review your detector settings to ensure they are appropriate for the concentration range being measured.

Issue: My assay shows low recovery of rapamycin.

  • Possible Cause: Inefficient extraction during sample preparation or analyte degradation.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: If using LLE, test different organic solvents. If using PPT, ensure the solvent-to-sample ratio is optimal for crashing out proteins without causing the analyte to be lost in the pellet. Acetonitrile is often more efficient than methanol for PPT.[8]

    • Ensure Complete Cell Lysis: Rapamycin distributes heavily into red blood cells. Incomplete cell lysis prior to extraction will result in low and variable recovery. Methods often include using a zinc sulfate solution or a freeze-thaw cycle to ensure complete hemolysis.[14][15]

    • Check Stability: Evaluate the stability of rapamycin in the extraction solvent and under the storage conditions used for processed samples (autosampler stability).

Experimental Protocols & Data

Example Protocol: Protein Precipitation for Rapamycin in Whole Blood

This protocol is a common starting point for rapamycin extraction.

  • Sample Thawing: Thaw whole blood samples, calibration standards, and quality control (QC) samples at room temperature.

  • Aliquoting: Vortex samples for 10-15 seconds. Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Precipitation: Add 200 µL of a precipitating solution (e.g., methanol containing 0.2 M zinc sulfate and the deuterated internal standard).[14]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation and cell lysis.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[14]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.

  • Injection: Inject an aliquot (e.g., 10-50 µL) into the LC-MS/MS system.[14]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques

TechniqueEffectiveness at Removing PhospholipidsThroughputCostNotes
Protein Precipitation (PPT) Low to ModerateHighLowProne to significant matrix effects; best for high-throughput screening.[8]
Liquid-Liquid Extraction (LLE) Moderate to HighLow to ModerateModerateMore selective than PPT but more labor-intensive.
Solid-Phase Extraction (SPE) HighModerateHighOffers the cleanest extracts and is highly effective at minimizing matrix effects.[8][10]
Online Extraction HighHighHighUses turbulent flow or column switching to automate cleanup; excellent for high-volume labs.[16][17]

Table 2: Typical LC-MS/MS Parameters for Rapamycin Analysis

ParameterTypical SettingReference
LC Column C18 or C8 Reverse-Phase (e.g., 50 x 2.1 mm, < 3 µm)[12][16]
Mobile Phase A Water with 0.1% Formic Acid and/or 2 mM Ammonium Acetate[16]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid[16]
Flow Rate 0.2 - 0.5 mL/min[14]
Ionization Mode Positive Electrospray Ionization (ESI+)[16]
MS Detection Multiple Reaction Monitoring (MRM)[12]
Rapamycin Transition m/z 936.6 → 884.5 (Ammonium Adduct) or 931.6 → 864.5 (Sodium Adduct)[12]
This compound Transition m/z 940.6 → 884.5 (Ammonium Adduct) or similar mass shift[6]

Table 3: Bioanalytical Method Validation Acceptance Criteria (based on FDA/EMA Guidelines)

Validation ParameterAcceptance CriteriaReference
Calibration Curve ≥ 6 non-zero standards; Correlation coefficient (r²) ≥ 0.99[18]
Accuracy (Mean) Within ±15% of nominal value (±20% at LLOQ)[19]
Precision (CV) ≤ 15% (≤ 20% at LLOQ)[19]
Matrix Effect IS-normalized matrix factor should be consistent across lots (CV ≤ 15%)[1]
Recovery Should be consistent, precise, and reproducible[15]

Visualizations

TroubleshootingWorkflow Start Inaccurate or Imprecise Rapamycin Results CheckIS Step 1: Verify IS Performance - Perfect Co-elution? - Consistent IS Peak Area? Start->CheckIS AssessME Step 2: Quantify Matrix Effect - Calculate Matrix Factor (MF) - Use at least 6 matrix lots CheckIS->AssessME IS Performance OK HighSuppression Is MF < 0.8 or > 1.2 and/or highly variable? AssessME->HighSuppression ImprovePrep Solution A: Improve Sample Preparation (e.g., switch PPT to SPE/LLE) HighSuppression->ImprovePrep Yes CheckLinearity Issue at High Concentrations? HighSuppression->CheckLinearity No OptimizeLC Solution B: Optimize Chromatography (e.g., extend gradient) ImprovePrep->OptimizeLC End Method Optimized ImprovePrep->End OptimizeLC->End DiluteSample Solution C: Validate Dilution Integrity and Dilute High Samples CheckLinearity->DiluteSample Yes CheckLinearity->End No DiluteSample->End

Caption: Troubleshooting workflow for addressing matrix effect issues.

IS_Compensation Concept of IS Compensation for Ion Suppression cluster_0 Chromatogram cluster_1 Result Analyte Rapamycin (Analyte) SuppressionZone Ion Suppression Zone (e.g., from Phospholipids) IS This compound (Internal Standard) Explanation Both peaks are suppressed equally. The peak area RATIO (Analyte/IS) remains constant. Accurate quantification is achieved. SuppressionZone->Explanation

Caption: How a co-eluting deuterated IS compensates for ion suppression.

SamplePrepWorkflow A 1. Aliquot 100 µL Whole Blood B 2. Add 200 µL Precipitant + IS A->B C 3. Vortex (60 seconds) B->C D 4. Centrifuge (10,000 x g, 5 min) C->D E 5. Collect Supernatant D->E F 6. Inject into LC-MS/MS System E->F

Caption: A typical protein precipitation workflow for rapamycin analysis.

References

Preventing degradation of Rapamycin-d3 during sample processing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Rapamycin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample processing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample processing?

A1: The primary causes of degradation for this compound, similar to its non-deuterated counterpart rapamycin, are hydrolysis, oxidation, and photodegradation. These processes can be influenced by several factors including pH, temperature, exposure to light, and the presence of oxidative agents.

Q2: How does the stability of this compound compare to unlabeled rapamycin?

A2: Deuteration at specific sites of the rapamycin molecule, as in this compound, can lead to improved stability. This is due to the kinetic isotope effect, which can slow down metabolic and oxidative processes where the cleavage of a carbon-hydrogen bond is the rate-limiting step. Therefore, this compound may exhibit a slower rate of degradation compared to rapamycin under certain conditions.

Q3: What are the main degradation products of this compound?

A3: The main degradation products of this compound are expected to be the same as those for rapamycin. These primarily include:

  • Secorapamycin: A product of hydrolysis where the macrolide ring is opened.

  • Epoxides and Ketones: Products of oxidation.

  • Isomers: Rapamycin can exist as different conformational isomers, and their relative abundance can be influenced by the solvent.[1]

Q4: What are the optimal storage conditions for this compound stock solutions and samples?

A4: To ensure stability, this compound stock solutions should be stored at -20°C or -80°C and protected from light.[2][3] Once prepared, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Processed samples in biological matrices should be kept on ice or at 4°C during handling and stored at -80°C for long-term stability.

Q5: Can antioxidants be used to prevent the degradation of this compound?

A5: Yes, antioxidants can be effective in preventing oxidative degradation of this compound. Butylated hydroxytoluene (BHT) is an antioxidant that has been used in formulations to protect rapamycin from oxidation. Adding an antioxidant to extraction solvents or final sample solutions can help preserve the integrity of this compound.

Troubleshooting Guides

Issue 1: Low recovery of this compound after sample extraction.
Potential Cause Troubleshooting Step
Degradation during extraction - Ensure all extraction steps are performed on ice or at 4°C.- Use pre-chilled solvents.- Minimize the time between sample collection and extraction.- Consider adding an antioxidant like BHT (e.g., 0.05-0.1% w/v) to the extraction solvent.
Adsorption to labware - Use low-adsorption polypropylene tubes and pipette tips.- Silanize glassware if it must be used.
Incomplete extraction - Optimize the extraction solvent system. A common and effective method is protein precipitation with a polar organic solvent like methanol or acetonitrile, followed by liquid-liquid extraction or solid-phase extraction (SPE).- Ensure thorough vortexing and mixing during the extraction process.
pH-related degradation - Maintain a neutral or slightly acidic pH during extraction. Rapamycin is susceptible to base-catalyzed hydrolysis.[4]
Issue 2: Inconsistent or variable results between replicate samples.
Potential Cause Troubleshooting Step
Inconsistent sample handling - Standardize the entire sample processing workflow, including timing of each step.- Ensure uniform temperature and light exposure for all samples.
Freeze-thaw instability - Aliquot samples before freezing to avoid multiple freeze-thaw cycles. Studies have shown that rapamycin is stable for up to three freeze-thaw cycles, but minimizing them is best practice.[5]
Matrix effects in LC-MS/MS analysis - Optimize the sample cleanup process (e.g., using SPE) to remove interfering substances from the matrix.- Use a stable isotope-labeled internal standard (like this compound itself if quantifying endogenous rapamycin) to compensate for matrix effects.

Quantitative Data Summary

The stability of rapamycin (and by extension, this compound) is highly dependent on the storage and processing conditions. The following tables summarize available quantitative data.

Table 1: Stability of Rapamycin in Different Solvents and Buffers

Solvent/BufferTemperatureHalf-lifeReference
Acetonitrile/Water (30/70 v/v) with 23.7 mM MeCOONH4 (pH 7.3)Room Temperature~890 hours[4]
Acetonitrile/Water (30/70 v/v) with 237 mM MeCOONH4 (pH 7.3)Room Temperature~200 hours[4]
Acetonitrile/Water (30/70 v/v) with NaOH (pH 12.2)Room TemperatureSignificantly reduced (by 3 orders of magnitude compared to pH 7.3)[4]
Phosphate-Buffered Saline (PBS, pH 7.4)37°C~11.5 hours[6]
Ultrapure Water37°C~111.8 hours[6]
Normal Saline37°C~43.6 hours[6]

Table 2: Stability of Rapamycin in Whole Blood

Storage ConditionDurationStabilityReference
4°C (in dark)8 daysStable (<10% degradation)[5]
30°C (in dark)8 daysStable (<10% degradation)[5]
30°C (in light)8 daysStable (<10% degradation)[5]
Freeze-thaw cycles (up to 3)N/AStable[5]
-80°C6 weeksStable
-20°C90 daysStable

Experimental Protocols

Protocol 1: Extraction of this compound from Whole Blood

This protocol is designed for the extraction of this compound from whole blood samples for LC-MS/MS analysis, with a focus on minimizing degradation.

Materials:

  • Whole blood sample collected in EDTA tubes

  • This compound internal standard (if quantifying endogenous rapamycin)

  • Methanol (pre-chilled to -20°C)

  • Zinc Sulfate solution (0.1 M in water, pre-chilled to 4°C)

  • Acetonitrile (pre-chilled to -20°C)

  • Microcentrifuge tubes (1.5 mL, low-adsorption)

  • Centrifuge capable of reaching 14,000 x g at 4°C

Procedure:

  • Thaw frozen whole blood samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of whole blood.

  • If using an internal standard, add the appropriate volume.

  • Add 200 µL of a pre-chilled protein precipitation solution consisting of methanol and 0.1 M zinc sulfate (80:20, v/v).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 2: Extraction of this compound from Plasma

Materials:

  • Plasma sample

  • Acetonitrile (containing 0.1% formic acid, pre-chilled to -20°C)

  • Microcentrifuge tubes (1.5 mL, low-adsorption)

  • Centrifuge capable of reaching 14,000 x g at 4°C

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 300 µL of pre-chilled acetonitrile containing 0.1% formic acid.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and proceed with evaporation and reconstitution as described in Protocol 1.

Protocol 3: Extraction of this compound from Tissue Homogenates

Materials:

  • Tissue sample

  • Homogenization buffer (e.g., PBS, pH 7.4)

  • Tissue homogenizer

  • Methanol (pre-chilled to -20°C)

  • Microcentrifuge tubes (1.5 mL, low-adsorption)

  • Centrifuge capable of reaching 14,000 x g at 4°C

Procedure:

  • Weigh the frozen tissue sample.

  • Add ice-cold homogenization buffer at a specified ratio (e.g., 1:3 w/v).

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Use an aliquot of the homogenate (e.g., 100 µL) and proceed with protein precipitation using methanol as described in Protocol 1 (steps 3-10).

Visualizations

DegradationPathways cluster_main This compound Degradation cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway This compound This compound Secothis compound Secothis compound This compound->Secothis compound  Base/Acid Catalysis (Ring Opening) Epoxide-d3 Derivatives Epoxide-d3 Derivatives This compound->Epoxide-d3 Derivatives  Autoxidation (Free Radical Mediated) Ketone-d3 Derivatives Ketone-d3 Derivatives This compound->Ketone-d3 Derivatives  Autoxidation Further Hydrolysis Products Further Hydrolysis Products Secothis compound->Further Hydrolysis Products

Caption: Major degradation pathways of this compound.

ExperimentalWorkflow cluster_workflow Sample Processing Workflow for this compound Sample_Collection Sample Collection (Whole Blood, Plasma, Tissue) Immediate_Processing Immediate Processing on Ice/4°C or Flash Freeze & Store at -80°C Sample_Collection->Immediate_Processing Extraction Extraction (Protein Precipitation +/- LLE/SPE) Immediate_Processing->Extraction Evaporation Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

References

Technical Support Center: Isotopic Interference in Rapamycin-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic interference in the analysis of Rapamycin-d3.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference occurs when the isotopic signature of the unlabeled rapamycin analyte overlaps with the signal of the deuterated internal standard, this compound. Naturally occurring heavy isotopes (primarily ¹³C) in rapamycin can result in a molecule with a mass-to-charge ratio (m/z) that is the same as or very close to that of this compound. This can lead to an artificially inflated signal for the internal standard, causing a negative bias in the calculated concentration of the analyte.

Q2: What are the primary causes of isotopic interference in my this compound analysis?

A2: The main causes are:

  • Natural Isotope Abundance: The natural abundance of stable isotopes, particularly ¹³C, in the rapamycin molecule contributes to M+1, M+2, etc., peaks in its mass spectrum. These can overlap with the signal of the deuterated internal standard.

  • Isotopic Purity of the Internal Standard: The this compound internal standard itself may contain a small percentage of unlabeled rapamycin (d0) as an impurity from its synthesis. This d0 impurity will directly contribute to the analyte signal, leading to an overestimation, especially at lower concentrations.

Q3: How can I identify if isotopic interference is affecting my results?

A3: Signs of isotopic interference include:

  • Non-linear calibration curves, particularly at the lower end.

  • Inaccurate and imprecise results for quality control (QC) samples.

  • A significant peak detected at the m/z of the analyte when injecting a blank sample spiked only with the this compound internal standard.

Q4: What are the recommended purity requirements for a this compound internal standard?

A4: For reliable results, it is recommended that the this compound internal standard has a chemical purity of >99% and an isotopic enrichment of ≥98%.[1] High chemical purity minimizes interference from other compounds, while high isotopic purity reduces the contribution of the unlabeled analyte to the internal standard's signal.[1]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High background signal for rapamycin in blank samples containing only this compound. Isotopic impurity of the this compound internal standard (presence of unlabeled rapamycin).1. Assess Isotopic Purity: Perform an experiment to determine the actual isotopic purity of your this compound standard (see Experimental Protocol 1). 2. Subtract Background: Analyze a "zero sample" (blank matrix + this compound) and subtract the analyte peak area from all other samples.[1] 3. Source a Higher Purity Standard: If the impurity is too high, obtain a new lot of this compound with higher isotopic enrichment.
Calibration curve is non-linear, especially at the low end. Contribution from the natural isotopic abundance of rapamycin to the this compound signal, or vice-versa.1. Optimize MRM Transitions: Ensure that the selected MRM transitions for both the analyte and the internal standard are specific and minimize overlap. 2. Correction Calculations: Apply a mathematical correction to account for the isotopic overlap (see Experimental Protocol 2).
Poor precision and accuracy in QC samples. Inconsistent isotopic interference across samples, potentially exacerbated by matrix effects.1. Improve Chromatographic Separation: Optimize the LC method to ensure baseline separation of rapamycin from any potential interferences. 2. Use a Stable Isotope-Labeled Internal Standard: Using a deuterated internal standard like this compound generally improves precision compared to using a structural analog.[2]
Shift in retention time between rapamycin and this compound. Deuterium isotope effect, where the deuterated compound may elute slightly earlier than the unlabeled compound in reverse-phase chromatography.1. Confirm Co-elution: While a small shift can occur, ensure that the peaks are still within an acceptable window for integration and that the shift is consistent. 2. Adjust Chromatography: Minor adjustments to the gradient or temperature may help to minimize the separation.

Data Presentation

Table 1: Commonly Used MRM Transitions for Rapamycin and Expected Transition for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)AdductReference
Rapamycin (Sirolimus)936.6409.3[M+Na]⁺[1]
Rapamycin (Sirolimus)936.83208.84[M+Na]⁺[3][4]
This compound (Sirolimus-d3) 939.6 409.3 or 208.84 [M+Na]⁺ Predicted
Rapamycin (Sirolimus)931.6Not Specified[M+NH₄]⁺[5]
This compound (Sirolimus-d3) 934.6 Not Specified[M+NH₄]⁺ Predicted

Note: The optimal product ion for this compound should be experimentally determined but is expected to be the same as for unlabeled rapamycin.

Table 2: Comparison of Assay Imprecision with Different Internal Standards

Internal Standard TypeAnalyteInter-patient Assay Imprecision (CV)
Deuterium-labeled (Sirolimus-d3)Sirolimus2.7% - 5.7%
Analog (Desmethoxyrapamycin)Sirolimus7.6% - 9.7%

Data adapted from a study evaluating a deuterium-labeled internal standard for sirolimus, demonstrating the improved precision with the use of a stable isotope-labeled internal standard.[2]

Experimental Protocols

Protocol 1: Assessment of this compound Isotopic Purity and d0 Contribution

Objective: To determine the isotopic purity of the this compound internal standard and quantify the contribution of unlabeled rapamycin (d0).

Methodology:

  • Prepare a High-Concentration this compound Solution: Dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to a high concentration (e.g., 1 µg/mL).

  • Direct Infusion or LC-MS Analysis:

    • Direct Infusion: Infuse the solution directly into the mass spectrometer.

    • LC-MS: Inject the solution onto the LC-MS system.

  • Acquire Full Scan Mass Spectra: Perform a full scan analysis in the mass range that includes the molecular weights of both unlabeled rapamycin and this compound (e.g., m/z 900-950).

  • Data Analysis:

    • Identify the peak corresponding to the unlabeled rapamycin (M+0) and the peak for this compound (M+3).

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Intensity of M+3 Peak / (Intensity of M+0 Peak + Intensity of M+3 Peak)) * 100

  • Determine d0 Contribution in Blank Samples:

    • Prepare a "zero sample" by spiking a blank matrix (e.g., plasma or tissue homogenate) with the this compound internal standard at the working concentration used in your assay.

    • Analyze this sample using your established LC-MS/MS method.

    • The peak area observed in the rapamycin MRM channel represents the contribution from the d0 impurity in the internal standard. This value can be subtracted from all other samples.[1]

Protocol 2: Calculation and Correction for Isotopic Overlap

Objective: To correct for the contribution of the natural isotopic abundance of rapamycin to the this compound signal.

Methodology:

  • Analyze Unlabeled Rapamycin Standard: Inject a known concentration of unlabeled rapamycin standard and monitor the MRM transitions for both rapamycin and this compound.

  • Determine the Response Ratio: Calculate the ratio of the signal intensity in the this compound MRM channel to the signal intensity in the rapamycin MRM channel. This ratio represents the percentage of isotopic contribution. Contribution Ratio = (Peak Area in this compound channel) / (Peak Area in Rapamycin channel)

  • Correction of Internal Standard Signal: In your experimental samples, the true signal of the this compound internal standard can be calculated as follows: Corrected IS Area = Measured IS Area - (Contribution Ratio * Measured Analyte Area)

  • Use Corrected Values for Quantification: Use the corrected internal standard area for all subsequent calculations of the analyte concentration.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Rapamycin This compound (Sirolimus-d3) FKBP12 FKBP12 Rapamycin->FKBP12 binds FKBP12->mTORC1 inhibits Protein_Synthesis Protein Synthesis (Cell Growth and Proliferation) S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis promotes (when phosphorylated)

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Troubleshooting_Workflow Start Inaccurate Rapamycin Quantification Check_Purity Assess Isotopic Purity of this compound (Protocol 1) Start->Check_Purity Purity_OK Is Purity >98%? Check_Purity->Purity_OK Check_Overlap Assess Isotopic Overlap from Unlabeled Rapamycin (Protocol 2) Purity_OK->Check_Overlap Yes New_Standard Source Higher Purity Internal Standard Purity_OK->New_Standard No Overlap_Significant Is Overlap Significant? Check_Overlap->Overlap_Significant Apply_Correction Apply Mathematical Correction Overlap_Significant->Apply_Correction Yes Optimize_LC Optimize Chromatography Overlap_Significant->Optimize_LC No Apply_Correction->Optimize_LC End Accurate Quantification Optimize_LC->End New_Standard->Check_Purity

Caption: A logical workflow for troubleshooting isotopic interference issues.

References

Improving chromatographic peak shape for Rapamycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic peak shape of Rapamycin-d3.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing is a common issue in liquid chromatography and can arise from several factors. For compounds like this compound, a primary chemical cause is secondary interactions between the analyte and active sites, such as residual silanols, on the silica-based column packing.[1][2] Physical and other chemical issues can also contribute:

  • Column Contamination: Accumulation of matrix components from the sample on the column inlet or guard column can create active sites that cause tailing.[3]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to asymmetrical, tailing peaks.[2][4]

  • Mismatched pH: Although Rapamycin has no ionizable groups within the typical pH 1-10 range, the mobile phase pH can affect the column's silica surface, influencing interactions.[5]

  • Physical Issues: A partially blocked column inlet frit or a void at the head of the column can distort the sample band, resulting in poor peak shape for all analytes in the chromatogram.[4]

Q2: What are the first steps to improve the peak shape of this compound?

A systematic approach is crucial. Start by identifying if the problem affects only the this compound peak or all peaks in the chromatogram.

  • If all peaks are affected: The issue is likely mechanical or system-related. Check for leaks, ensure all fittings are secure to minimize dead volume, and inspect the column for physical damage or blockages.[4][6] A simple first step is to reverse-flush the column to waste (if permitted by the manufacturer).[4]

  • If only the analyte peak is affected: The issue is likely chemical. Focus on optimizing the mobile phase, sample solvent, and column choice. Consider using methanol over acetonitrile as the organic modifier, as it has been shown to produce better peak shapes for Rapamycin.[5]

Q3: Which column is better for this compound analysis: C8 or C18?

While C18 columns are widely used, a C8 column can be advantageous for Rapamycin analysis. Studies have shown that a C8 column can provide good peak shapes with shorter retention times compared to a C18 column.[5] This reduces the overall analysis time and consumption of organic solvents.[5] The less hydrophobic nature of the C8 stationary phase can be beneficial for a large molecule like Rapamycin.

Q4: How does the sample solvent (diluent) impact the peak shape?

The composition of the sample solvent is critical for achieving sharp peaks. A diluent that is significantly stronger than the mobile phase can cause the analyte to move through the top of the column too quickly, preventing proper focusing and leading to broad or split peaks.[7]

Best Practice: The ideal sample solvent should be the same as the initial mobile phase or weaker. For reversed-phase methods, this means using a solvent with a higher aqueous content than the mobile phase. For Rapamycin, using methanol as the diluent when the mobile phase is also methanol-based is a common and effective practice.[5]

Q5: My peak is split, not tailing. What does this mean?

Peak splitting usually points to a problem at the column inlet. The most common causes include:

  • Partially Blocked Inlet Frit: Particulates from the sample or system can clog the frit, causing the sample flow to be unevenly distributed onto the stationary phase.[4]

  • Column Void: Over time or due to pressure shocks, a void or channel can form in the packing material at the head of the column.

  • Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the column head, leading to severe peak distortion.

Troubleshooting Guide

Use the following workflow and summary table to diagnose and resolve common peak shape issues.

G cluster_0 Troubleshooting Workflow start Poor Peak Shape (Tailing, Fronting, Split) q1 Does the issue affect ALL peaks? start->q1 system_issue System Issue Likely q1->system_issue  Yes chemical_issue Chemical Issue Likely q1->chemical_issue No   check_system 1. Check fittings for dead volume. 2. Inspect for blocked column frit. 3. Reverse-flush column. system_issue->check_system check_chemical 1. Optimize mobile phase. 2. Change sample solvent. 3. Evaluate column choice (C8 vs C18). 4. Reduce sample concentration. chemical_issue->check_chemical

Caption: A workflow for diagnosing this compound peak shape problems.

Summary of Problems & Solutions
Observed Problem Potential Cause(s) Recommended Solution(s)
Symmetrical Tailing/Broadening (All Peaks) 1. Extra-column dead volume from poor fittings. 2. Column contamination or aging. 3. Partially blocked column frit.1. Re-make all connections between the injector, column, and detector. 2. Replace the guard column. If the problem persists, flush or replace the analytical column. 3. Disconnect the column and back-flush it to waste (if compatible with column type).[4]
Asymmetrical Tailing (Analyte Peak) 1. Secondary silanol interactions. 2. Suboptimal mobile phase composition. 3. Column overload.1. Use a modern, high-purity, end-capped column. Consider a C8 stationary phase.[5] 2. Use methanol instead of acetonitrile as the organic modifier.[5] Add a buffer like ammonium acetate.[8] 3. Reduce the sample concentration or injection volume and re-inject.[4]
Peak Fronting 1. Column overload. 2. Sample solvent is stronger than the mobile phase.1. Dilute the sample and re-inject. 2. Dissolve the sample in the initial mobile phase or a weaker solvent.[7]
Split or Doubled Peaks 1. Partially blocked inlet frit. 2. Void at the column inlet. 3. Sample solvent incompatibility.1. Reverse-flush the column or replace the frit if possible. 2. Replace the column. 3. Ensure the sample solvent is miscible with and weaker than the mobile phase.

Experimental Protocols

Example RP-HPLC Method for Rapamycin

This protocol is based on a validated method that demonstrated good peak shape and resolution for Rapamycin and its isomers.[5][9] This method is directly applicable to this compound.

Parameter Condition
Column C8, 150 x 4.6 mm, 5 µm particle size
Mobile Phase Methanol:Water (80:20 v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 57°C
Detection Wavelength 277 nm
Injection Volume 20 µL
Sample Diluent Methanol
Tailing Factor Achieved ~1.12 under these conditions[5][9]
Factors Influencing Peak Shape

The interplay between various chromatographic parameters determines the final peak shape. The following diagram illustrates these relationships.

G cluster_column Column cluster_mp Mobile Phase cluster_sample Sample center This compound Peak Shape col_stat Stationary Phase (C8 vs. C18) center->col_stat col_health Column Health (Frit, Voids) center->col_health col_dim Dimensions (L, ID, Particle Size) center->col_dim mp_solv Organic Solvent (Methanol vs. ACN) center->mp_solv mp_flow Flow Rate center->mp_flow mp_temp Temperature center->mp_temp samp_solv Sample Diluent center->samp_solv samp_conc Concentration center->samp_conc

Caption: Key factors and their relationships in optimizing peak shape.

References

Ensuring long-term stability of Rapamycin-d3 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the long-term stability of Rapamycin-d3 stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent and storage temperature for this compound stock solutions?

A1: For long-term stability, this compound stock solutions should be prepared in a high-purity, anhydrous organic solvent and stored at low temperatures.[1][2][3]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and absolute ethanol are the most common and recommended solvents. Methanol and chloroform can also be used.[4][5] If changing from the supplied solvent (often ethanol), evaporate the initial solvent under a gentle stream of nitrogen and immediately add the new solvent.

  • Storage Temperature: For long-term storage (months to over a year), stock solutions should be kept at -80°C. For short-term storage (up to a week), 4°C may be acceptable, but -20°C is preferable.[1][6][7]

  • Best Practices: To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][6] Additionally, solutions should be protected from light.[1][2][7]

Q2: My this compound solution has changed color. Is it still usable?

A2: A noticeable color change, such as turning pink or yellow, may be a sign of oxidative degradation or other chemical changes.[8] It is strongly recommended to discard the solution and prepare a fresh one to ensure the reliability and reproducibility of your experimental results.

Q3: I'm observing unexpected or inconsistent results in my cell-based assays. Could my this compound stock be the problem?

A3: Yes, inconsistent results are a common symptom of stock solution degradation. Rapamycin is susceptible to degradation, which can lead to a loss of biological activity.[9]

  • Troubleshooting Steps:

    • Prepare a Fresh Dilution: First, try preparing a fresh dilution from your stock solution.

    • Use a New Aliquot: If the problem persists, use a new, previously unthawed aliquot of your stock solution.

    • Prepare a Fresh Stock: If issues continue, your entire stock may be compromised. Prepare a new stock solution from solid this compound if available.

    • Verify Activity: You can perform a bioassay to confirm the biological activity of your stock solution (see Experimental Protocol 2).

Q4: I diluted my this compound stock in an aqueous buffer (like PBS) for my experiment and saw a precipitate form. What should I do?

A4: Rapamycin is poorly soluble and unstable in aqueous solutions, including Phosphate-Buffered Saline (PBS).[10][11] Precipitation indicates that the concentration of this compound has exceeded its solubility limit in the aqueous environment.

  • Mitigation Strategies:

    • Optimize Dilution: Avoid large, single-step dilutions directly into aqueous buffers. Perform serial dilutions in your organic solvent before the final dilution into the aqueous medium.[12]

    • Direct Addition to Media: Add the this compound stock directly to cell culture media containing serum. Serum proteins can help to stabilize the compound and prevent precipitation.[12]

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[8]

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventApproximate SolubilityReference
Ethanol50 mg/mL[13]
DMSO25 mg/mL[4][13]
Methanol25 mg/mL[4][13]
Chloroform5 mg/mL[4][13]

Table 2: Recommended Storage Conditions and Stability

Storage TypeTemperatureDurationStabilityReference
Powder (Solid)-20°CUp to 3 yearsHigh[6]
Stock Solution (in Solvent)-80°C> 1 yearHigh[1][6]
Stock Solution (in Solvent)-20°C≥ 1 yearGood[4][13]
Frequent Use Aliquots4°CUp to 1 weekModerate[6]
Aqueous SolutionsNot RecommendedNot RecommendedUnstable[10][14]

Visualizations

mTOR_Signaling_Pathway This compound Mechanism of Action in the mTOR Pathway GF Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC TSC1/TSC2 Complex Akt->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Downstream Downstream Effectors (S6K1, 4E-BP1) mTORC1->Downstream CellGrowth Cell Growth, Proliferation, Autophagy Inhibition Downstream->CellGrowth Rapamycin This compound FKBP12 FKBP12 Rapamycin->FKBP12 Complex This compound FKBP12 Complex FKBP12->Complex Complex->mTORC1 Allosteric Inhibition

Caption: this compound inhibits the mTORC1 signaling pathway.

Troubleshooting_Workflow Troubleshooting this compound Stock Solution Issues Start Start: Unexpected Experimental Results CheckDilution Was the working solution freshly prepared in an appropriate solvent/medium? Start->CheckDilution NewDilution Action: Prepare a fresh working solution from the current stock aliquot. CheckDilution->NewDilution No CheckAliquot Was the stock aliquot subjected to multiple freeze-thaw cycles? CheckDilution->CheckAliquot Yes ReTest1 Re-run Experiment NewDilution->ReTest1 ReTest1->CheckAliquot Fail End Problem Resolved ReTest1->End Success NewAliquot Action: Use a new, unthawed aliquot to prepare the working solution. CheckAliquot->NewAliquot Yes CheckStock Is there any visual sign of degradation (e.g., color change, precipitation)? CheckAliquot->CheckStock No ReTest2 Re-run Experiment NewAliquot->ReTest2 ReTest2->CheckStock Fail ReTest2->End Success NewStock Action: Discard the entire stock. Prepare a new stock solution from solid compound. CheckStock->NewStock Yes EndFail Problem Persists: Consider other experimental variables. CheckStock->EndFail No Verify Optional: Verify activity of new stock with bioassay and/or HPLC. NewStock->Verify Verify->End

References

Technical Support Center: Minimizing Ion Suppression of Rapamycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression of Rapamycin-d3 in biological samples during LC-MS/MS analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the bioanalysis of this compound, leading to ion suppression and inaccurate quantification.

Issue: Low or Inconsistent this compound Signal Intensity

Question: My this compound internal standard signal is low and variable between samples. What are the potential causes and how can I troubleshoot this?

Answer:

Low and inconsistent signal intensity for your deuterated internal standard, this compound, is a classic indicator of ion suppression. This phenomenon occurs when co-eluting matrix components from the biological sample interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source. Here’s a step-by-step guide to troubleshoot this issue:

Step 1: Confirm Ion Suppression

The first step is to confirm that ion suppression is the root cause. A post-column infusion experiment is a definitive way to identify the regions of your chromatogram where ion suppression is occurring.

Step 2: Evaluate Your Sample Preparation Method

The complexity of biological matrices like whole blood necessitates a robust sample preparation method to remove interfering substances. The choice of sample preparation technique significantly impacts the degree of ion suppression.

  • Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids, a major contributor to ion suppression in bioanalysis. If you are using a simple PPT method, consider optimizing it or switching to a more rigorous technique.

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by selectively isolating the analyte of interest from the sample matrix. Different SPE sorbents can be used to target the physicochemical properties of Rapamycin.

  • Liquid-Liquid Extraction (LLE): LLE can also be an effective technique for cleaning up biological samples and reducing matrix effects.

Step 3: Optimize Chromatographic Conditions

Chromatographic separation plays a crucial role in mitigating ion suppression. By separating this compound from co-eluting matrix components, you can significantly improve its ionization efficiency.

  • Analytical Column: Ensure you are using a column with appropriate chemistry (e.g., C18) and dimensions for good separation.

  • Mobile Phase Gradient: Optimize the gradient profile to achieve better resolution between your analyte and interfering peaks. A shallower gradient can often improve separation.

  • Flow Rate: Adjusting the flow rate can sometimes improve chromatographic resolution.

Step 4: Check for Contamination

Contamination from various sources can also lead to ion suppression.

  • Reagents and Solvents: Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade).

  • Sample Collection and Handling: Review your procedures for sample collection, storage, and handling to minimize the introduction of contaminants.

Issue: Poor Reproducibility of Quality Control (QC) Samples

Question: I am observing poor reproducibility in my QC samples for the Rapamycin assay. Could this be related to ion suppression?

Answer:

Yes, poor reproducibility of QC samples is a strong indication of variable ion suppression across your sample set. Even with a deuterated internal standard like this compound, significant sample-to-sample variation in the matrix composition can lead to inconsistent results.

Troubleshooting Steps:

  • Strengthen Sample Preparation: As outlined in the previous section, a more robust sample preparation method like SPE is highly recommended to minimize matrix variability.

  • Matrix-Matched Calibrants and QCs: Ensure that your calibration standards and QC samples are prepared in the same biological matrix as your study samples. This helps to compensate for consistent matrix effects.

  • Internal Standard Suitability: While this compound is an excellent choice, ensure it is of high purity and is added to all samples, calibrants, and QCs at a consistent concentration early in the sample preparation process.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect where the ionization efficiency of the target analyte (Rapamycin) and its internal standard (this compound) is reduced by the presence of co-eluting compounds from the biological sample in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.

Q2: What are the primary causes of ion suppression in the analysis of biological samples?

A2: The primary causes of ion suppression in biological samples are endogenous components that are not adequately removed during sample preparation. For whole blood samples, the main culprits include:

  • Phospholipids: These are abundant in cell membranes and are a major source of ion suppression in electrospray ionization (ESI).[2]

  • Salts and Buffers: High concentrations of salts can interfere with the ionization process.

  • Proteins and Peptides: Although largely removed by protein precipitation, residual proteins and peptides can still cause suppression.

Q3: How can I quantitatively assess the degree of ion suppression?

A3: The matrix effect, which includes ion suppression, can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: Is this compound completely immune to ion suppression?

A4: No, while stable isotope-labeled internal standards like this compound are the gold standard for compensating for matrix effects, they are not entirely immune to ion suppression. Because this compound is chemically identical to Rapamycin, it is assumed to experience the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio. However, severe ion suppression can still lead to a loss of sensitivity for both the analyte and the internal standard.

Q5: Which sample preparation method is best for minimizing ion suppression for this compound?

A5: While the optimal method can depend on specific laboratory conditions and instrumentation, solid-phase extraction (SPE) is generally considered superior to simple protein precipitation (PPT) for minimizing ion suppression.[3] SPE provides a more effective cleanup, leading to a cleaner final extract and reduced matrix effects. Some advanced SPE techniques, such as HybridSPE, are specifically designed to remove phospholipids and can significantly reduce ion suppression.[2][4]

Data Presentation

The following table summarizes the typical performance of different sample preparation techniques in reducing ion suppression for Rapamycin analysis. The values are indicative and can vary based on the specific protocol and matrix.

Sample Preparation MethodTypical Analyte Recovery (%)Relative Ion Suppression (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) > 90%30 - 50%Simple, fast, and inexpensive.High levels of residual phospholipids and other matrix components, leading to significant ion suppression.[4]
Liquid-Liquid Extraction (LLE) 70 - 90%15 - 30%Good removal of salts and some phospholipids.Can be labor-intensive and may have emulsion formation issues.
Solid-Phase Extraction (SPE) 80 - 95%5 - 15%Excellent removal of interfering matrix components, leading to minimal ion suppression.[3]More time-consuming and costly than PPT.
Online SPE > 95%< 10%Automated, high-throughput, and provides excellent cleanup.Requires specialized equipment.
HybridSPE > 90%< 5%Specifically targets and removes phospholipids, resulting in very low ion suppression.[2][4]Higher cost compared to traditional SPE.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound in Whole Blood

This protocol provides a basic method for sample cleanup. While quick, it may result in significant ion suppression.

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample (calibrator, QC, or unknown).

    • Add 10 µL of this compound internal standard solution.

    • Add 200 µL of a precipitation solution (e.g., methanol or acetonitrile containing zinc sulfate).[5][6]

  • Precipitation:

    • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection:

    • Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Whole Blood

This protocol offers a more thorough cleanup and is recommended for minimizing ion suppression.

  • Sample Pre-treatment:

    • To 500 µL of whole blood, add the this compound internal standard.

    • Add a protein precipitation agent (e.g., acetonitrile with zinc sulfate) and vortex.[7]

    • Centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the Rapamycin and this compound from the cartridge with a strong organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Injection:

    • Inject an appropriate volume into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Whole Blood Sample add_is Add this compound Internal Standard sample->add_is ppt Protein Precipitation (PPT) add_is->ppt Simple & Fast spe Solid-Phase Extraction (SPE) add_is->spe Thorough Cleanup supernatant Collect Supernatant ppt->supernatant eluate Collect Eluate spe->eluate lcms LC-MS/MS System supernatant->lcms Inject eluate->lcms Inject data Data Acquisition & Processing lcms->data results Final Concentration data->results

Caption: A comparative workflow of sample preparation methods for this compound analysis.

troubleshooting_logic start Low/Inconsistent This compound Signal confirm_is Perform Post-Column Infusion Experiment start->confirm_is is_confirmed Ion Suppression Confirmed? confirm_is->is_confirmed eval_prep Evaluate Sample Preparation Method is_confirmed->eval_prep Yes check_contam Check for Contamination is_confirmed->check_contam No ppt_used Using PPT? eval_prep->ppt_used optimize_ppt Optimize PPT or Switch to SPE/LLE ppt_used->optimize_ppt Yes optimize_chrom Optimize Chromatographic Conditions ppt_used->optimize_chrom No (Using SPE/LLE) optimize_ppt->optimize_chrom optimize_chrom->check_contam end Improved Signal & Reproducibility check_contam->end

Caption: A logical troubleshooting workflow for addressing low this compound signal.

References

Technical Support Center: Cross-Validation of an Assay Using Rapamycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rapamycin-d3 as an internal standard in assay cross-validation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the cross-validation of bioanalytical methods for Rapamycin using this compound as an internal standard.

Issue 1: High Variability or Poor Precision

High coefficient of variation (%CV) in quality control (QC) samples can indicate a number of underlying problems.

Potential Cause Recommended Action
Inconsistent Sample Preparation: Variation in protein precipitation, liquid-liquid extraction, or solid-phase extraction steps.Ensure consistent vortexing, incubation times, and complete solvent evaporation. Automate liquid handling steps if possible.
Matrix Effects: Ion suppression or enhancement affecting the analyte and/or internal standard differently.Evaluate matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked matrix samples. Optimize chromatographic separation to avoid co-elution with interfering matrix components.[1][2][3]
Internal Standard (IS) Variability: Inconsistent addition of this compound to samples.Add the internal standard early in the sample preparation process to account for variability in extraction steps.[4] Ensure the IS solution is well-mixed and accurately pipetted.
Instrument Instability: Fluctuations in the LC-MS/MS system, such as inconsistent injection volumes or detector response.Perform system suitability tests before each run. Check for pressure fluctuations and ensure the mass spectrometer is properly calibrated.[5]

Issue 2: Inaccurate Results (Poor Accuracy)

The mean concentration of QC samples consistently deviates from the nominal value.

Potential Cause Recommended Action
Incorrect Calibration Curve: Errors in the preparation of calibration standards or inappropriate curve fitting.Prepare fresh calibration standards and verify their concentrations. Evaluate different regression models (e.g., linear, weighted linear) for the calibration curve.
Analyte or IS Instability: Degradation of Rapamycin or this compound in the biological matrix or during sample processing.Conduct stability experiments, including freeze-thaw, bench-top, and long-term stability, to assess the stability of the analyte and IS under various conditions.
Isotopic Crosstalk: Interference between the mass spectrometric signals of Rapamycin and this compound.Check the isotopic purity of the this compound internal standard. Optimize the mass spectrometer's resolution and collision energies to minimize crosstalk. A mass difference of at least 3-4 Da between the analyte and the deuterated internal standard is recommended.[6]
Differential Matrix Effects: The matrix affects the ionization of the analyte and the deuterated internal standard to different extents. This can occur even with co-eluting peaks due to slight differences in their physicochemical properties caused by the deuterium labeling.[1][3]Optimize chromatography to ensure complete co-elution. If the problem persists, consider using a ¹³C or ¹⁵N-labeled internal standard, which are less prone to chromatographic shifts.[7]

Issue 3: Retention Time Shifts

The retention times of Rapamycin and/or this compound vary between injections or runs.

Potential Cause Recommended Action
Column Degradation: Loss of stationary phase or column contamination.Use a guard column to protect the analytical column. Implement a column washing protocol between runs. Replace the column if performance does not improve.
Mobile Phase Issues: Changes in mobile phase composition or pH.Prepare fresh mobile phase daily. Ensure adequate mixing and degassing of solvents.
Flow Rate Fluctuations: Inconsistent pump performance.Check for leaks in the LC system. Purge the pumps to remove air bubbles.
Deuterium Isotope Effect: A slight difference in retention time between the analyte and the deuterated internal standard can occur.[3]This is often a minor and consistent shift. However, if it leads to differential matrix effects, chromatographic conditions may need to be adjusted to minimize the separation.[7]

Frequently Asked Questions (FAQs)

Q1: Why should I use a stable isotope-labeled internal standard like this compound?

A1: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative bioanalysis using mass spectrometry.[4][8] Because this compound is chemically almost identical to Rapamycin, it behaves very similarly during sample preparation, chromatography, and ionization.[6][9] This allows it to effectively compensate for variations in extraction recovery and matrix effects, leading to improved accuracy and precision.[4]

Q2: What are the acceptance criteria for accuracy and precision during a cross-validation?

A2: According to FDA guidance for bioanalytical method validation, the mean accuracy should be within ±15% of the nominal concentration for QC samples (±20% at the Lower Limit of Quantification, LLOQ). The precision, measured as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ).[10]

Q3: How do I investigate matrix effects for my Rapamycin assay?

A3: A common method is the post-extraction spike experiment.[2][7] You compare the peak area of Rapamycin in a sample where it is spiked into the matrix after extraction with the peak area of Rapamycin in a neat solution at the same concentration. The ratio of these areas gives you the matrix factor. A matrix factor of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[7] This should be tested in at least six different lots of the biological matrix.[11]

Q4: What should I do if I observe crosstalk between Rapamycin and this compound?

A4: First, verify the isotopic purity of your this compound standard. Ideally, the level of unlabeled Rapamycin in the internal standard should be negligible.[9] If the purity is acceptable, you can try to optimize the mass spectrometry parameters, such as increasing the mass resolution or adjusting the collision energy, to better differentiate between the analyte and the internal standard. Ensure that the mass difference between the precursor and product ions of the analyte and IS is sufficient.

Q5: Is it possible for this compound to not perfectly co-elute with Rapamycin?

A5: Yes, a small chromatographic shift between a deuterated internal standard and the unlabeled analyte can occur due to the deuterium isotope effect.[3] This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in retention on a reversed-phase column. While often negligible, this can become problematic if it leads to differential matrix effects.[7]

Quantitative Data Summary

The following tables summarize typical acceptance criteria and results for the cross-validation of a Rapamycin assay using this compound.

Table 1: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.00.9595.08.5
Low QC3.02.9096.76.2
Mid QC5051.5103.04.8
High QC150147.098.05.5
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 2: Stability Data

Stability TestStorage ConditionDurationMean % Recovery
Freeze-Thaw-80°C to Room Temp.3 Cycles97.2
Bench-TopRoom Temperature8 hours98.5
Long-Term-80°C30 days96.8

Experimental Protocols

Protocol: Cross-Validation of a Rapamycin Bioanalytical Method

This protocol outlines the key steps for performing a cross-validation of an established Rapamycin assay in a new laboratory or when significant changes have been made to the method.

  • Preparation of Standards and Quality Controls:

    • Prepare stock solutions of Rapamycin and this compound in a suitable organic solvent (e.g., methanol).

    • Prepare calibration standards by spiking the appropriate biological matrix (e.g., whole blood, plasma) with known concentrations of Rapamycin.

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of study samples, calibration standards, and QC samples into a 96-well plate.

    • Add 10 µL of this compound internal standard working solution to each well.

    • Add 300 µL of cold acetonitrile to each well to precipitate proteins.

    • Vortex the plate for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a new 96-well plate and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the samples in 100 µL of mobile phase.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the appropriate column (e.g., C18) and mobile phase.

    • Establish an injection sequence that includes a blank, a zero sample (matrix with IS only), calibration standards, QC samples, and the study samples.

    • Inject the samples and acquire data using Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for Rapamycin and this compound.

  • Data Analysis and Acceptance Criteria:

    • Integrate the peak areas for Rapamycin and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a weighted linear regression model.

    • Determine the concentrations of the QC samples and study samples from the calibration curve.

    • The cross-validation is considered successful if the accuracy and precision of the QC samples meet the acceptance criteria (typically ±15% for accuracy and ≤15% for precision).

Mandatory Visualizations

cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients (Amino Acids)->mTORC1 Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 mTORC2 mTORC2 Akt->mTORC2 Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->Akt Feedback Activation Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Rapamycin Rapamycin Rapamycin->mTORC1 Inhibition

Caption: Simplified mTOR signaling pathway showing the inhibitory action of Rapamycin on mTORC1.

cluster_workflow Cross-Validation Workflow start Start Cross-Validation prep Prepare Standards & QCs in New Lab/Matrix start->prep extract Sample Extraction with this compound prep->extract analyze LC-MS/MS Analysis extract->analyze process Data Processing & Quantification analyze->process evaluate Evaluate Accuracy & Precision process->evaluate pass Validation Passed evaluate->pass Meets Criteria fail Validation Failed evaluate->fail Fails Criteria troubleshoot Troubleshoot (See Guide) fail->troubleshoot troubleshoot->prep Re-evaluate

Caption: Experimental workflow for the cross-validation of a bioanalytical assay.

References

Overcoming solubility issues with Rapamycin-d3 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Rapamycin-d3 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound, similar to its non-deuterated counterpart rapamycin, is a lipophilic molecule with poor aqueous solubility. It is readily soluble in various organic solvents. The approximate solubilities are summarized in the table below.

Q2: Why does my this compound precipitate when I dilute it in aqueous solutions like PBS or cell culture media?

A2: Precipitation occurs because this compound is highly insoluble in water. When a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium, the organic solvent disperses, and the this compound is forced out of solution, forming a precipitate. This can lead to inaccurate dosing and unreliable experimental results.

Q3: What is the recommended procedure for preparing a working solution of this compound in cell culture media?

A3: To minimize precipitation, it is crucial to perform a serial dilution and to add the aqueous medium to the this compound stock solution, not the other way around. A detailed protocol is provided in the Experimental Protocols section.

Q4: Can I sonicate or heat the solution to dissolve precipitated this compound?

A4: While gentle warming (e.g., to 37°C) and vortexing can aid in initial dissolution in an organic solvent, it is generally not recommended to heat aqueous solutions of this compound, as this can affect its stability. Sonication may help in some cases but should be used cautiously. The best approach is to prevent precipitation in the first place by following proper dilution techniques.

Q5: How should I store my this compound stock and working solutions?

A5: Stock solutions of this compound in a suitable organic solvent (e.g., DMSO) should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh aqueous working solutions for each experiment and not to store them for extended periods.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms immediately upon dilution in aqueous buffer or media. - The concentration of this compound in the final aqueous solution is too high.- Improper dilution technique.- Ensure the final concentration of this compound is within a reasonable range for your experiment (typically in the nM to low µM range).- Follow the recommended serial dilution protocol, adding the aqueous medium to the DMSO stock.[1]
The solution appears cloudy or hazy after dilution. - Micro-precipitation of this compound.- Centrifuge the solution at high speed (e.g., 15,000 x g) to pellet any precipitate and use the clear supernatant.- Consider preparing a fresh solution using a more gradual dilution process.
Inconsistent experimental results with different batches of prepared solutions. - Incomplete dissolution of the initial stock.- Precipitation in the final working solution.- Ensure the initial stock solution in organic solvent is completely clear before making dilutions.- Visually inspect the final working solution for any signs of precipitation before use.
Loss of compound activity over time in aqueous solution. - Degradation of this compound in aqueous media.- Prepare fresh aqueous working solutions for each experiment.- Avoid prolonged storage of aqueous solutions.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO~25 mg/mL[1][2][3][4][5]
Ethanol~50 mg/mL[1][2][3][4][5][6]
Methanol~25 mg/mL[1][2][3][4][5]
Chloroform~5 mg/mL[1][2][3][4][5]
WaterVery low (~2.6 µg/mL for rapamycin)[7]

Note: The aqueous solubility of this compound is expected to be very similar to that of rapamycin.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder and anhydrous DMSO to come to room temperature.

    • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution for Cell Culture
  • Objective: To prepare a dilute working solution of this compound in cell culture medium with minimal precipitation.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Pre-warmed cell culture medium (e.g., DMEM at 37°C)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in DMSO if a very low final concentration is required.

    • To prepare the final working solution, add the pre-warmed cell culture medium to the this compound/DMSO solution. Crucially, do not add the DMSO stock to the medium. [1] For example, to make a 10 µM working solution from a 10 mM stock, you can add 999 µL of medium to 1 µL of the stock solution.

    • Gently vortex or pipette up and down to mix.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate precipitation.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

mTOR Signaling Pathway

This compound, like rapamycin, exerts its effects by inhibiting the mTOR (mechanistic Target of Rapamycin) signaling pathway. Specifically, it forms a complex with FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Rapamycin_d3 This compound + FKBP12 Rapamycin_d3->mTORC1

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preparing Aqueous Solutions

The following diagram illustrates the recommended workflow for preparing aqueous working solutions of this compound from a solid compound to minimize solubility issues.

Experimental_Workflow start Start: This compound (solid) dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mM Stock Solution (in DMSO) dissolve->stock aliquot Aliquot & Store at -20°C/-80°C stock->aliquot dilute Dilute DMSO Stock with Aqueous Medium aliquot->dilute working Final Working Solution (e.g., 10 µM) dilute->working use Use Immediately in Experiment working->use end End use->end

Caption: Recommended workflow for preparing this compound aqueous solutions.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Rapamycin Using Rapamycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of Rapamycin, with a specific focus on the utilization of its deuterated analog, Rapamycin-d3, as an internal standard. The information presented herein is supported by experimental data from various studies to aid researchers in selecting and validating robust and reliable bioanalytical methods.

Introduction to Rapamycin and the Need for Bioanalytical Validation

Rapamycin (also known as Sirolimus) is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial signaling pathway involved in cell growth, proliferation, and survival.[1] Its immunosuppressive and anti-proliferative properties have led to its use in preventing organ transplant rejection and in cancer therapy.[1] Accurate and precise measurement of Rapamycin concentrations in biological matrices is critical for therapeutic drug monitoring and pharmacokinetic studies. Bioanalytical method validation ensures that the chosen analytical procedure is suitable for its intended purpose, providing reliable data for clinical and research applications.[2]

This compound, a stable isotope-labeled internal standard, is frequently employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Rapamycin quantification.[3][4] Its chemical and physical properties are nearly identical to Rapamycin, ensuring similar behavior during sample preparation and analysis, which corrects for variability and improves the accuracy and precision of the method.[5]

Comparison of Bioanalytical Method Performance

The following tables summarize the performance characteristics of different LC-MS/MS methods for Rapamycin quantification. These methods utilize various internal standards, including this compound and other structural analogs, providing a basis for comparison.

Table 1: Comparison of Linearity and Sensitivity of LC-MS/MS Methods for Rapamycin

Method ReferenceInternal StandardMatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Method AThis compoundHuman Whole Blood0.5 - 500.5
Method BAscomycinPorcine Whole Blood0.1 - 1000.1
Method C32-desmethoxyrapamycinHuman Blood0.2 - 1000.2
Method DErythromycinRabbit Ocular Matrix2.3 - 10002.3

Table 2: Comparison of Accuracy and Precision of LC-MS/MS Methods for Rapamycin

Method ReferenceInternal StandardQC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Method A This compoundLow (1.5)< 5< 595 - 105
Mid (20)< 5< 595 - 105
High (40)< 5< 595 - 105
Method B AscomycinLow (0.3)< 10< 1090 - 110
Mid (10)< 10< 1090 - 110
High (75)< 10< 1090 - 110
Method C 32-desmethoxyrapamycinNot SpecifiedN/A1.4 - 5.094.4 - 104.4
Method D ErythromycinLow (5.0)< 15< 1585 - 115
Mid (500)< 15< 1585 - 115
High (800)< 15< 1585 - 115

Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Actual performance may vary based on specific laboratory conditions and protocols.

Studies comparing isotopically labeled internal standards (ILISs) like this compound with analog internal standards (ANISs) have shown that while ILISs are generally considered superior, well-validated methods with ANISs can also provide acceptable accuracy and precision.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating bioanalytical assays. Below are generalized protocols for key validation experiments based on common practices for Rapamycin analysis by LC-MS/MS using this compound.

Specificity and Selectivity

Objective: To assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Protocol:

  • Analyze blank matrix samples (e.g., whole blood) from at least six different sources.

  • Analyze blank matrix samples spiked with Rapamycin at the LLOQ and with this compound.

  • Analyze blank matrix samples spiked with commonly co-administered drugs or potential interfering substances.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of Rapamycin and this compound in the blank samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.

Linearity and Calibration Curve

Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte.

Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of Rapamycin. A typical range is 0.5 to 50 ng/mL.

  • Add a constant concentration of this compound to all calibration standards.

  • Process and analyze the calibration standards.

  • Plot the peak area ratio of Rapamycin to this compound against the nominal concentration of Rapamycin.

  • Perform a linear regression analysis (typically with a weighting factor of 1/x or 1/x²).

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in a series of measurements (precision).

Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (between-run) accuracy and precision: Analyze the QC samples on at least three different days.

  • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the measured concentrations at each QC level.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for accuracy. The %CV should not exceed 15% for precision. For the LLOQ, both accuracy and precision should be within ±20%.

Matrix Effect

Objective: To assess the effect of the matrix on the ionization of the analyte and internal standard.

Protocol:

  • Extract blank matrix from at least six different sources.

  • Spike the extracted blank matrix with Rapamycin and this compound at low and high concentrations.

  • Prepare neat solutions of Rapamycin and this compound in the mobile phase at the same concentrations.

  • Calculate the matrix factor by comparing the peak areas of the analyte and internal standard in the post-extraction spiked samples to those in the neat solutions.

  • Acceptance Criteria: The CV of the matrix factor across the different sources should be ≤ 15%.

Recovery

Objective: To determine the efficiency of the extraction procedure.

Protocol:

  • Prepare two sets of samples at three QC levels (low, medium, high).

  • Set 1: Spike blank matrix with Rapamycin and this compound before extraction.

  • Set 2: Spike the extracted blank matrix with Rapamycin and this compound post-extraction.

  • Analyze both sets of samples.

  • Calculate the recovery by comparing the peak areas of the analyte in Set 1 to those in Set 2.

  • Acceptance Criteria: The recovery of the analyte should be consistent, precise, and reproducible.

Stability

Objective: To evaluate the stability of Rapamycin in the biological matrix under different storage and processing conditions.

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 4-24 hours).

  • Long-Term Stability: Analyze QC samples stored at a specific temperature (e.g., -80°C) for an extended period.

  • Post-Preparative Stability: Analyze extracted QC samples that have been stored in the autosampler for a certain duration.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the mTOR signaling pathway and a typical bioanalytical workflow.

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC mTOR Complexes cluster_output Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Stress Stress Stress->mTORC1 Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Autophagy Autophagy mTORC1->Autophagy Survival Survival mTORC2->Survival Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection\n(e.g., Whole Blood) Sample Collection (e.g., Whole Blood) Addition of\nthis compound (IS) Addition of This compound (IS) Sample Collection\n(e.g., Whole Blood)->Addition of\nthis compound (IS) Protein Precipitation Protein Precipitation Addition of\nthis compound (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Injection into\nLC-MS/MS Injection into LC-MS/MS Supernatant Transfer->Injection into\nLC-MS/MS Chromatographic\nSeparation Chromatographic Separation Injection into\nLC-MS/MS->Chromatographic\nSeparation Mass Spectrometric\nDetection Mass Spectrometric Detection Chromatographic\nSeparation->Mass Spectrometric\nDetection Peak Integration Peak Integration Mass Spectrometric\nDetection->Peak Integration Concentration\nCalculation Concentration Calculation Peak Integration->Concentration\nCalculation Report Generation Report Generation Concentration\nCalculation->Report Generation

Caption: A typical experimental workflow for Rapamycin quantification.

References

The Analytical Edge: Evaluating Rapamycin-d3 as an Internal Standard for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents like Rapamycin (also known as Sirolimus) is paramount. The choice of an appropriate internal standard is a critical determinant of an analytical method's linearity, accuracy, and precision. This guide provides an objective comparison of Rapamycin-d3, an isotopically labeled internal standard, with other alternatives, supported by experimental data from various studies.

Rapamycin, a potent mTOR inhibitor, is an immunosuppressant widely used in organ transplantation and is under investigation for various other indications.[1] Therapeutic drug monitoring of Rapamycin is crucial to ensure efficacy while avoiding toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its quantification due to its high sensitivity and specificity.[2] The use of a stable isotope-labeled internal standard like this compound is generally considered the best practice to compensate for variations in sample preparation and instrument response.[3]

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection. Isotopically labeled internal standards (ILISs), such as this compound, are structurally identical to the analyte but have a different mass due to the incorporation of heavy isotopes. This property makes them co-elute with the analyte, providing the most effective correction for matrix effects and other sources of variability.

Structural analog internal standards (ANISs), on the other hand, are molecules with similar chemical structures and properties to the analyte. While often more readily available and less expensive, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification.

The following tables summarize the performance characteristics of LC-MS/MS methods for Rapamycin quantification using different internal standards, based on data from published studies.

Internal Standard Type Internal Standard Linearity (ng/mL) Correlation Coefficient (r²) Matrix Reference
Isotopically Labeled (ILIS)Rapamycin-¹³C,d₃0.6 - 49.2≥ 0.997Whole Blood[3]
Isotopically Labeled (ILIS)Rapamycin-d₃Not explicitly stated, but method validated for linearityNot explicitly statedPorcine Whole Blood and Tissues[1]
Structural Analog (ANIS)Ascomycin0.5 - 50> 0.99Porcine Whole Blood and Lung Tissue[4]
Structural Analog (ANIS)28-O-Acetyl sirolimus0.25 - 250LinearBlood[5]
Structural Analog (ANIS)Erythromycin2.3 - 1000.0> 0.9998Ocular Tissue[6]

Table 1: Linearity of Rapamycin Quantification with Different Internal Standards

Internal Standard Type Internal Standard Intra-assay Precision (CV%) Inter-assay Precision (CV%) Accuracy (%) Matrix Reference
Isotopically Labeled (ILIS)Rapamycin-¹³C,d₃0.9 - 14.72.5 - 12.590 - 113Whole Blood[3]
Structural Analog (ANIS)Ascomycin< 10 (Within-day)< 8 (Between-day)91 - 110 (Trueness)Whole Blood[2]
Structural Analog (ANIS)ErythromycinNot explicitly statedNot explicitly statedWithin ±15% of nominal valuesOcular Tissue[6]

Table 2: Precision and Accuracy of Rapamycin Quantification with Different Internal Standards

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for the quantification of Rapamycin using LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of the biological matrix (e.g., whole blood, tissue homogenate), add the internal standard solution (this compound or an alternative).

  • Add a protein precipitating agent, such as acetonitrile or a zinc sulfate solution.[1][3]

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.[1]

  • In some methods, the supernatant is evaporated and reconstituted in a mobile phase-compatible solvent before injection into the LC-MS/MS system.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: A reversed-phase C18 or C8 analytical column is commonly used for the separation of Rapamycin and the internal standard.[2][6] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium acetate.[4] A gradient elution is often employed to achieve optimal separation.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is frequently used.[6] The analysis is performed in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Rapamycin and the internal standard are monitored for quantification.[4][6]

Mandatory Visualizations

Rapamycin's Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[7][8] Rapamycin first forms a complex with the intracellular receptor FKBP12.[9] This complex then binds to the mTORC1 complex, inhibiting its activity.[10]

mTOR_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT Activates Nutrients Amino Acids (e.g., Leucine) mTORC1 mTORC1 Nutrients->mTORC1 Activates TSC_Complex TSC1/TSC2 Complex PI3K_AKT->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits GTPase activity Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis (p70S6K, 4E-BP1) mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition Promotes FKBP12_Rapamycin FKBP12-Rapamycin Complex FKBP12_Rapamycin->mTORC1 Inhibits Rapamycin Rapamycin Rapamycin->FKBP12_Rapamycin FKBP12 FKBP12 FKBP12->FKBP12_Rapamycin

Caption: The mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.

Experimental Workflow for Rapamycin Quantification

The following diagram illustrates a typical workflow for the quantification of Rapamycin in biological samples using LC-MS/MS with an internal standard.

Experimental_Workflow Sample_Collection 1. Biological Sample (e.g., Whole Blood) IS_Spiking 2. Addition of Internal Standard (e.g., this compound) Sample_Collection->IS_Spiking Protein_Precipitation 3. Protein Precipitation IS_Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis 6. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: A generalized workflow for the quantification of Rapamycin in biological matrices.

References

A Comparative Guide to the Recovery of Rapamycin-d3 in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantification of Rapamycin (also known as Sirolimus), the selection of an appropriate internal standard and a robust extraction method are critical for achieving accurate and reliable results. Rapamycin-d3, a deuterated analog of Rapamycin, is a commonly employed internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays due to its similar chemical and physical properties to the analyte, which helps to compensate for variability during sample preparation and analysis. This guide provides a comparative assessment of this compound recovery in various biological matrices, supported by experimental data and detailed methodologies.

Unveiling the Recovery of this compound: A Comparative Analysis

The efficiency of extracting this compound from a biological matrix is a key performance characteristic of any bioanalytical method. The following table summarizes the recovery of this compound and alternative internal standards across different biological matrices as reported in various studies.

Biological MatrixInternal StandardExtraction MethodAverage Recovery (%)Reference
Whole BloodSirolimus-d3Protein Precipitation97.1 - 114.5[1]
Whole BloodSirolimus-¹³C-d₃Protein Precipitation with Zinc Sulfate76.6 - 84[2]
Porcine Whole BloodAscomycinProtein PrecipitationWithin acceptable range (not specified)[3]
Porcine Lung TissueAscomycinProtein PrecipitationWithin acceptable range (not specified)[3]
Human Whole Blood32-desmethoxyrapamycinSolid-Phase Extraction~101.8[4]
Human Whole BloodUnspecifiedLiquid-Liquid & Solid-Phase Extraction~45[5]
Human Whole BloodUnspecifiedLiquid-Liquid Extraction78.5 - 92.8 (Analyte) / 76.9 (IS)[6]

In-Depth Experimental Protocols

The recovery of an internal standard is intrinsically linked to the chosen extraction methodology. Below are detailed protocols for common extraction techniques used for Rapamycin and its internal standards from biological matrices.

Protein Precipitation for Whole Blood

Protein precipitation is a widely used method for the extraction of drugs from biological fluids due to its simplicity and speed.

Materials:

  • Whole blood sample

  • This compound internal standard solution

  • Precipitating agent (e.g., acetonitrile, methanol, or a mixture containing zinc sulfate)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • To a 100 µL aliquot of the whole blood sample, add the internal standard solution containing this compound.

  • Add a precipitating agent. A common approach is to use a mixture of acetonitrile and 0.1M zinc sulfate solution (4:1, v/v).[1]

  • Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean tube or an autosampler vial for LC-MS/MS analysis.

Extraction from Tissues

Tissue samples require homogenization to release the analyte and internal standard before extraction.

Materials:

  • Tissue sample (e.g., lung, liver, kidney)

  • Homogenization buffer

  • This compound internal standard solution

  • Protein precipitation solution (e.g., acetonitrile)

  • Tissue homogenizer

  • Centrifuge

Procedure:

  • Accurately weigh a portion of the tissue sample.

  • Add a specific volume of homogenization buffer to the tissue.

  • Spike the sample with the this compound internal standard.

  • Homogenize the tissue until a uniform consistency is achieved.

  • Add a protein precipitation solution, such as acetonitrile, to the tissue homogenate.

  • Vortex the mixture and then centrifuge to separate the precipitated proteins.

  • Collect the supernatant for subsequent LC-MS/MS analysis.

Visualizing the Workflow

To provide a clear understanding of the experimental process, the following diagram illustrates a typical workflow for assessing the recovery of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_calculation Calculation sample Biological Matrix (Whole Blood, Plasma, Tissue) add_is Spike with This compound sample->add_is extraction Extraction (Protein Precipitation or SPE) add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition lcms->data peak_area Peak Area Measurement (Analyte and IS) data->peak_area recovery_calc Recovery Calculation peak_area->recovery_calc mTOR_pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_output Downstream Effects GrowthFactors Growth Factors mTORC1 mTORC1 GrowthFactors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth mTORC1->CellGrowth Autophagy Autophagy Inhibition mTORC1->Autophagy Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Inhibition

References

A Comparative Guide to Inter-Laboratory Rapamycin Quantification Utilizing Rapamycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of performance data from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of rapamycin in biological matrices, with a focus on the use of Rapamycin-d3 as a stable isotope-labeled internal standard. The data herein is compiled from several single-laboratory validation studies to present a comprehensive overview analogous to an inter-laboratory comparison.

Data Presentation: A Comparative Overview of Method Performance

The following table summarizes the key quantitative performance parameters from three representative LC-MS/MS methods for rapamycin quantification. These methods, designated here as Laboratory A, Laboratory B, and Laboratory C, all utilize a deuterated internal standard, such as this compound, and have been validated in whole blood or plasma.

ParameterLaboratory ALaboratory BLaboratory C
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.1 ng/mL[1]2.3 ng/mL[2]
Upper Limit of Quantification (ULOQ) 50 ng/mL100 ng/mL[1]1000 ng/mL[2]
Linear Range 0.5 - 50 ng/mL0.1 - 100 ng/mL[1]2.3 - 1000 ng/mL[2]
Intra-day Precision (%CV) ≤ 10.5%< 15%0.3 - 17.2%[2]
Inter-day Precision (%CV) ≤ 10.1%< 15%0.3 - 17.2%[2]
Intra-day Accuracy (%RE) -6.7% to 7.4%Within ±15%85 - 115% of nominal[2]
Inter-day Accuracy (%RE) -5.2% to 1.3%Within ±15%85 - 115% of nominal[2]
Mean Extraction Recovery 57 - 63%Not ReportedNot Reported

Note: The data presented is a synthesis from multiple sources to illustrate a comparative landscape. For specific details, please refer to the cited literature.

Experimental Protocols: A Closer Look at the Methodologies

The following sections detail the typical experimental procedures employed for the quantification of rapamycin using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Protein Precipitation

A common and efficient method for extracting rapamycin from whole blood or plasma is protein precipitation.

  • To a 100 µL aliquot of the biological sample, add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol) containing the internal standard, this compound, at a known concentration.

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is typically achieved using a reversed-phase C18 or C8 column.

  • Column: A C18 or C8 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used for detection and quantification.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Rapamycin: The specific precursor-to-product ion transition for rapamycin is monitored. A common adduct is the ammonium adduct.

    • This compound: The corresponding precursor-to-product ion transition for the deuterated internal standard is monitored.

Mandatory Visualizations

Experimental Workflow for Rapamycin Quantification

experimental_workflow sample Whole Blood/Plasma Sample add_is Add this compound Internal Standard sample->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition and Quantification lcms->data

Caption: A typical experimental workflow for the quantification of rapamycin in biological samples.

Rapamycin and the mTOR Signaling Pathway

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in cell signaling.

mtor_pathway cluster_cell Cell GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1

Caption: The inhibitory effect of the Rapamycin-FKBP12 complex on the mTORC1 signaling pathway.[3][4][5][6][7]

References

Performance Showdown: Rapamycin-d3 vs. a Structural Analog Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of internal standards for the accurate quantification of the immunosuppressant drug rapamycin (sirolimus) in biological matrices. This guide provides researchers, scientists, and drug development professionals with a comprehensive evaluation of a deuterated internal standard (Rapamycin-d3) versus a commonly used structural analog, supported by experimental data and detailed protocols.

In the realm of therapeutic drug monitoring and pharmacokinetic studies, the precise quantification of rapamycin is paramount for ensuring optimal patient outcomes. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of an appropriate internal standard (IS) to correct for variability in sample preparation and instrument response. The choice of IS is a critical decision, with the two primary options being a stable isotope-labeled (deuterated) compound like this compound or a structural analog. This guide delves into a direct comparison of these two approaches, offering objective performance data and detailed methodologies to inform your analytical decisions.

Key Performance Metrics: A Quantitative Comparison

The performance of an internal standard is judged by its ability to mimic the analyte of interest throughout the analytical process, leading to accurate and precise quantification. The following tables summarize the comparative performance of this compound (or its close equivalent, ¹³C,D₃-Sirolimus) and a structural analog internal standard (desmethoxy-rapamycin) based on published experimental data.

Performance Parameter This compound (Isotopically Labeled IS) Structural Analog IS (desmethoxy-rapamycin) Reference
Within-Day Imprecision (%CV) <10%<10%[1]
Between-Day Imprecision (%CV) <8%<8%[1]
Inter-patient Assay Imprecision (%CV) 2.7% - 5.7%7.6% - 9.7%[2]
Median Accuracy (%) 12.2%11.4%[1]
Trueness (%) 91% - 110%91% - 110%[1]
Matrix Effects Not observedNot observed[1]
Carryover Not observedNot observed[1]

Table 1: Comparison of Precision and Accuracy. Data indicates that while both internal standards provide acceptable precision and accuracy within regulatory limits, the deuterated internal standard shows a trend towards lower imprecision in inter-patient samples, suggesting better compensation for matrix effects.[1][2]

Experimental Protocols: A Detailed Look at the Methodology

The following are detailed experimental protocols for the quantification of rapamycin using either this compound or a structural analog as the internal standard.

Method 1: Quantification of Rapamycin using a Structural Analog Internal Standard (desmethoxy-rapamycin)

This method is adapted from a validated LC-MS/MS procedure for the determination of sirolimus in whole blood.[3]

1. Sample Preparation: Protein Precipitation

  • To 150 µL of whole blood sample, calibrator, or quality control, add 150 µL of a precipitating solution.

  • The precipitating solution consists of a mixture of methanol and zinc sulfate solution containing the internal standard, desmethoxy-rapamycin.

  • Vortex the mixture vigorously.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC System: A high-performance liquid chromatography system.

  • Analytical Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of methanol and 2 mM ammonium acetate.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 65°C.[4]

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Rapamycin: m/z 931.8 → 864.6 (ammonium adduct)[4]

    • Desmethoxy-rapamycin (IS): m/z 901.5 → 834.5[3]

Method 2: Quantification of Rapamycin using a Deuterated Internal Standard (this compound)

This method is based on a comparative study evaluating isotopically labeled and structural analog internal standards.[1]

1. Sample Preparation: Hemolysis and Protein Precipitation

  • Perform hemolysis of the whole blood samples.

  • Add a protein precipitating solution containing the deuterated internal standard, this compound (or SIR-¹³C,D₃).

  • Vortex the mixture.

  • Centrifuge to remove precipitated proteins.

  • Inject the supernatant into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC System: A high-performance liquid chromatography system.

  • Analytical Column: A reversed-phase C18 column.

  • MS System: A triple quadrupole mass spectrometer.

  • MRM Transitions (illustrative):

    • Rapamycin: Specific precursor and product ions for rapamycin would be monitored.

    • This compound (IS): The precursor ion will be shifted by +3 m/z units compared to rapamycin, while the product ion may or may not be shifted depending on the location of the deuterium atoms.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the biological context of rapamycin, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis WholeBlood Whole Blood Sample Add_IS Addition of Internal Standard (this compound or Structural Analog) WholeBlood->Add_IS Precipitation Protein Precipitation (e.g., with Methanol/Zinc Sulfate) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for rapamycin quantification.

G Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Complex Rapamycin-FKBP12 Complex FKBP12->Complex Complex->Inhibition mTORC1 mTORC1 Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Phosphorylation Inhibition->mTORC1 CellGrowth Inhibition of Cell Growth, Proliferation, and Protein Synthesis Downstream->CellGrowth

Caption: Simplified signaling pathway of rapamycin.

Conclusion: Making an Informed Choice

Both this compound and structural analog internal standards can be used to develop validated LC-MS/MS methods for the quantification of rapamycin. The choice between them often depends on a balance of factors including cost, availability, and the specific requirements of the assay.

  • This compound (and other isotopically labeled analogs) are generally considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, leading to more effective compensation for matrix effects and extraction variability.[5] This is reflected in the lower inter-patient assay imprecision observed in comparative studies.[2]

  • Structural analog internal standards , such as desmethoxy-rapamycin, are often more readily available and cost-effective. They can provide acceptable performance, particularly when the analytical method is well-optimized and matrix effects are minimal.[1]

For high-stakes applications such as clinical trials or when analyzing complex biological matrices, the superior performance of a deuterated internal standard like this compound may justify the additional cost. For routine therapeutic drug monitoring where cost is a significant consideration, a well-validated method using a structural analog can be a viable alternative. Ultimately, the data and protocols presented in this guide should empower researchers to make an informed decision based on the specific needs of their laboratory and the desired level of analytical rigor.

References

A Researcher's Guide to Establishing Acceptance Criteria for Rapamycin-d3 in Validated Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of Rapamycin (also known as Sirolimus) is critical for pharmacokinetic studies, therapeutic drug monitoring, and preclinical research. A robust and validated bioanalytical method is the cornerstone of reliable data. The choice of internal standard (IS) is paramount in this process, with stable isotope-labeled (SIL) internal standards, such as Rapamycin-d3, being the gold standard.

This guide provides a comparative framework for establishing acceptance criteria for this compound in a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. It outlines the regulatory-compliant criteria, compares this compound to an alternative, and provides the experimental protocols necessary to perform the validation.

The Critical Role of this compound in Bioanalysis

This compound is a deuterated form of Rapamycin.[1] In LC-MS/MS analysis, an ideal internal standard should mimic the analyte's behavior throughout sample preparation, chromatography, and ionization without interfering with its measurement.[2] As a SIL-IS, this compound co-elutes with Rapamycin and exhibits nearly identical physicochemical properties. This allows it to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to higher accuracy and precision.[3][4]

Section 1: Core Acceptance Criteria for Assay Validation

Bioanalytical method validation ensures that an assay is suitable for its intended purpose.[5] The acceptance criteria are based on guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7]

Table 1: Summary of Acceptance Criteria for a Validated Rapamycin Assay Using this compound

Validation Parameter Acceptance Criterion Purpose
Selectivity & Specificity Response of interfering peaks in blank matrix must be ≤20% of the Lower Limit of Quantitation (LLOQ) for Rapamycin and ≤5% for this compound.[8] To ensure the method can differentiate and quantify Rapamycin from other matrix components or metabolites.[9]
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 75% of non-zero standards must be within ±15% of their nominal value (±20% at the LLOQ).[10][11] To demonstrate a reliable and reproducible relationship between instrument response and analyte concentration over the intended analytical range.[12]
Accuracy (Closeness to nominal value) The mean concentration of Quality Control (QC) samples must be within ±15% of the nominal value. For the LLOQ, it must be within ±20%.[9][12][13] To ensure the measured value is close to the true value.
Precision (Reproducibility) The coefficient of variation (CV) for QC samples should not exceed 15%. For the LLOQ, the CV should not exceed 20%.[9][12][13] To ensure the method produces consistent results upon repeated measurements.
Matrix Effect The CV of the this compound-normalized matrix factor across at least six different lots of biological matrix should not exceed 15%.[14][15] To assess the influence of matrix components on the ionization of Rapamycin and ensure the IS adequately corrects for it.
Recovery Recovery of the analyte and internal standard should be consistent and reproducible, though it does not need to be 100%.[16] To ensure the efficiency of the extraction process is consistent across the concentration range.
Stability Analyte concentration in stability test samples should be within ±15% of the nominal concentration. To ensure the analyte is stable under various storage and handling conditions (e.g., freeze-thaw, benchtop, long-term storage).[16]

| Dilution Integrity | If samples are diluted, the accuracy and precision of the measurement after dilution must be within ±15%.[12] | To ensure that samples with concentrations above the Upper Limit of Quantitation (ULOQ) can be reliably diluted and quantified. |

Section 2: Performance Comparison: this compound vs. Structural Analog IS

While this compound is the preferred choice, some assays may utilize a structural analog, such as Ascomycin or Everolimus, as an internal standard.[17] However, this approach has significant drawbacks compared to using a SIL-IS.

Table 2: Comparison of Internal Standard Performance

Performance Metric This compound (Stable Isotope-Labeled IS) Ascomycin (Structural Analog IS)
Chromatographic Separation Co-elutes with Rapamycin, providing optimal correction for matrix effects at the precise retention time. Elutes at a different retention time, potentially leading to inadequate correction if matrix effects vary over the chromatographic run.
Matrix Effect Compensation Experiences virtually identical ionization suppression/enhancement as Rapamycin, providing the most accurate correction. The IS-normalized matrix factor is expected to be close to 1.0.[14] Physical and chemical properties differ, leading to different responses to matrix effects and potentially inaccurate quantification.
Extraction Recovery Behaves identically to Rapamycin during sample preparation and extraction. May have different extraction efficiency, leading to variability and bias in the results.
Risk of Interference No risk of interference from endogenous compounds. Minimal risk from unlabeled analyte in the IS material, which can be assessed. Risk of interference from endogenous compounds or metabolites that may be structurally similar to the analog but not the analyte.

| Regulatory Acceptance | Universally accepted as the "gold standard" by regulatory agencies for LC-MS assays.[3] | Requires more extensive validation to prove its suitability and may face greater regulatory scrutiny. The absence of a SIL-IS often needs to be justified.[5] |

Section 3: Key Experimental Protocols

Below are detailed methodologies for two of the most critical validation experiments when establishing the performance of this compound.

Experiment 1: Assessment of Matrix Effect

Objective: To evaluate the effect of the biological matrix on Rapamycin ionization and to confirm that this compound effectively normalizes any observed variability.

Methodology:

  • Source Matrix: Obtain blank biological matrix (e.g., human plasma) from at least six different individual donors.[15]

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare solutions of Rapamycin (at low and high QC concentrations) and this compound in the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix from each of the six donors. Spike the extracted matrix with Rapamycin (low and high QC) and this compound.

  • Analysis: Analyze both sets of samples via LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Mean Peak Area in Set A) . Calculate the MF for both Rapamycin and this compound for each donor matrix.[15]

    • IS-Normalized MF = (MF of Rapamycin) / (MF of this compound) .[15]

  • Acceptance: The coefficient of variation (CV) of the IS-Normalized MF across the six donors should be ≤15%.[15]

Experiment 2: Evaluation of Between-Run Precision and Accuracy

Objective: To determine the reproducibility and accuracy of the assay over several days.

Methodology:

  • Prepare QC Samples: Prepare QC samples in the biological matrix at four levels: LLOQ, Low QC, Medium QC, and High QC.

  • Conduct Analytical Runs: Analyze the QC samples in at least three separate analytical runs on at least two different days.[12] Each run must include a full calibration curve.

  • Data Analysis:

    • For each run, determine the concentration of the QC samples using the calibration curve.

    • Accuracy: Calculate the mean concentration for each QC level across all runs and express it as a percentage of the nominal value (% Nominal).

    • Precision: Calculate the CV (%) for the measured concentrations of each QC level across all runs.

  • Acceptance:

    • Accuracy: The mean concentration for LQC, MQC, and HQC should be within 85% to 115% of the nominal value (±15%). For LLOQ, it should be within 80% to 120% (±20%).[12][13]

    • Precision: The CV for LQC, MQC, and HQC should not exceed 15%. For LLOQ, the CV should not exceed 20%.[12][13]

Section 4: Visualizing Workflows and Logic

Visual diagrams help clarify complex processes in assay validation. The following are generated using the DOT language and adhere to specified formatting rules.

G cluster_dev Method Development cluster_analysis Routine Analysis Dev Assay Development & Optimization Selectivity Selectivity & Specificity Dev->Selectivity CalCurve Calibration Curve & LLOQ Accuracy Accuracy & Precision Matrix Matrix Effect SampleAnalysis Study Sample Analysis Accuracy->SampleAnalysis Method Validated Stability Stability

Caption: Bioanalytical method validation workflow.

G Start Start of Analytical Run IS_Check IS Response Check: This compound Area Consistent Across Samples, QCs, Calibrators? Start->IS_Check Cal_Check Calibration Curve Check: r² ≥ 0.99? ≥75% of standards within ±15%? IS_Check->Cal_Check Yes Reject Run Rejected: Investigate & Re-run IS_Check->Reject No QC_Check QC Sample Check: Accuracy & Precision Criteria Met? Cal_Check->QC_Check Yes Cal_Check->Reject No Accept Run Accepted QC_Check->Accept Yes QC_Check->Reject No

Caption: Decision logic for analytical run acceptance.

References

Safety Operating Guide

Navigating the Safe Disposal of Rapamycin-d3: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Rapamycin-d3, a deuterated form of the potent mTOR inhibitor, Rapamycin. Adherence to these protocols is vital to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While the toxicological properties of this compound have not been as extensively investigated as its non-deuterated counterpart, it should be handled with the same level of caution.[1] Rapamycin itself is a potent immunosuppressant, and exposure can pose health risks.[2][3]

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • A laboratory coat

  • Safety glasses or goggles

  • Disposable gloves (changed frequently)[3]

Work should be conducted in a well-ventilated area, preferably within a fume hood or biological safety cabinet, especially when handling the powdered form to avoid dust generation.[2]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous chemical waste and must comply with all federal, state, and local regulations.[1][4] Do not dispose of this compound in the regular trash or down the drain.[3][4]

  • Waste Identification and Collection:

    • Any unused or expired this compound, as well as any materials contaminated with it (e.g., gloves, absorbent pads, pipette tips, vials), are considered hazardous waste.[2][3]

    • Solid waste, such as contaminated lab supplies, should be double-bagged in clear plastic bags.[5]

    • Unused solid this compound should ideally be disposed of in its original manufacturer's container.[5]

  • Containerization:

    • All hazardous waste must be collected in a designated, compatible container. A 5-gallon white pail is often recommended for hazardous drug waste.[2][3]

    • Containers must be in good condition, with no leaks or cracks, and must have a secure, leak-proof screw-on cap.[5][6][7] Parafilm and other temporary seals are not acceptable.[5]

    • The container should be kept closed except when actively adding waste.[2][5][7]

  • Labeling:

    • Every hazardous waste container must be clearly labeled with a "Hazardous Waste" tag.[4][5][7]

    • The label must include:

      • The full chemical name: "this compound". Abbreviations are not permitted.[4]

      • The date when waste was first added to the container (generation date).[4]

      • The location of origin (e.g., department, room number).[4]

      • The name and contact information of the Principal Investigator.[4]

      • An indication of the associated hazards (e.g., toxic).[4]

  • Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[6]

    • The SAA must be located in the same area where the waste is generated.[2]

    • Ensure secondary containment is used to capture any potential leaks or spills. The secondary container must be chemically compatible and able to hold 110% of the volume of the primary container.[5]

    • Segregate the this compound waste from other incompatible waste streams.[4][7]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office to request a hazardous waste collection.[2][5]

    • Do not exceed the time or quantity limits for waste accumulation in your SAA (e.g., typically 90 days).[5]

Decontamination of Glassware and Surfaces
  • Empty Containers: Empty this compound vials or containers should be triple-rinsed with a suitable solvent capable of removing the chemical, such as ethanol.[7] The rinsate must be collected and treated as hazardous waste.[7] After triple-rinsing, the container can often be disposed of in the trash, but confirm this with your institution's EHS guidelines.[7]

  • Work Surfaces: Decontaminate work surfaces with a detergent and water solution, followed by a thorough rinsing.[2][3] All cleaning materials, such as absorbent pads, must be disposed of as hazardous waste.[2][3]

Quantitative Safety Data

While specific quantitative data for this compound is limited, the data for Rapamycin serves as a crucial reference.

PropertyData for RapamycinReference
Toxicity Suspected of causing cancer and damaging fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure.[8]
Inhibition Concentration IC50 of approximately 0.1 nM in HEK293 cells for mTOR inhibition.[9]
Solubility Soluble in ethanol (50 mg/ml), DMSO (25 mg/ml), and methanol (25 mg/ml).[10]
Storage Temperature Recommended long-term storage at -20°C.[1]

Experimental Protocols and Methodologies

This compound is primarily used as an internal standard for the quantification of Rapamycin in biological samples using mass spectrometry (MS) techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

General Workflow for Quantification of Rapamycin using this compound:

  • Sample Preparation: A known amount of this compound is spiked into the biological sample (e.g., plasma, tissue homogenate) containing an unknown amount of Rapamycin.

  • Extraction: Both Rapamycin and this compound are extracted from the biological matrix using an appropriate solvent.

  • Chromatographic Separation: The extracted sample is injected into a GC or LC system to separate the analytes from other components in the sample.

  • Mass Spectrometric Detection: The separated analytes are introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge ratios for both Rapamycin and this compound.

  • Quantification: The ratio of the signal intensity of Rapamycin to the signal intensity of the internal standard (this compound) is used to calculate the concentration of Rapamycin in the original sample. This method corrects for any loss of analyte during sample preparation and analysis.

Visualizing the Disposal Process

To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the key decision-making steps and actions required.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE: Lab Coat, Gloves, Eye Protection start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Gloves, Vials, Tips) waste_type->solid_waste Contaminated   Solids    liquid_waste Liquid Waste (Rinsate, Solutions) waste_type->liquid_waste Contaminated   Liquids    unused_product Unused Product (Solid Powder) waste_type->unused_product   Unused   Chemical containerize Place in Labeled Hazardous Waste Container solid_waste->containerize liquid_waste->containerize unused_product->containerize labeling Ensure Proper Labeling: 'Hazardous Waste', Name, Date containerize->labeling store Store in Designated SAA with Secondary Containment labeling->store request_pickup Contact EHS for Waste Collection store->request_pickup end End: Safe and Compliant Disposal request_pickup->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Rapamycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety when handling potent compounds like Rapamycin-d3 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. Adherence to these protocols is critical due to the immunosuppressive and potentially hazardous nature of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a deuterated form of Rapamycin, a potent mTOR inhibitor and immunosuppressant. While specific toxicological data for this compound is limited, it should be handled with the same precautions as Rapamycin. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1][2]

Engineering Controls are the first line of defense. Whenever possible, handle this compound in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[3][4] Local exhaust ventilation should be used where dust or aerosols may be generated.[1]

Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-tested nitrile or other impervious gloves is recommended.[5]Prevents skin contact and absorption. Proper glove removal technique is crucial to avoid contaminating hands.[1]
Eye Protection Chemical safety goggles or a full-face shield.[5]Protects eyes from dust particles and splashes.
Respiratory Protection A NIOSH-approved N100 respirator is recommended if engineering controls are not available or when handling powders outside of a containment system.[6] For higher-risk activities, a full-facepiece airline respirator in positive pressure mode may be necessary.[1]Minimizes the risk of inhaling the potent compound.
Body Protection A disposable gown resistant to hazardous drugs should be worn.[7] A lab coat may be sufficient for low-concentration solutions, but gowns are preferred when handling the solid compound.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes are required in the laboratory.Protects feet from spills.

Operational Plan for Safe Handling

Following a step-by-step protocol is essential to minimize exposure risk during routine laboratory procedures involving this compound.

1. Preparation and Weighing:

  • Perform all manipulations of solid this compound within a chemical fume hood or a powder containment hood.

  • Place a plastic-backed absorbent pad on the work surface to contain any potential spills.[4]

  • Use dedicated utensils (spatulas, weigh boats) for handling the compound.

  • Carefully weigh the desired amount of this compound, avoiding the generation of dust.

2. Dissolving the Compound:

  • Add the solvent to the vial containing the pre-weighed this compound.

  • Cap the vial securely before vortexing or sonicating to dissolve the compound.

  • If heating is required, do so in a controlled manner within the fume hood.

3. Storage:

  • Store this compound in a tightly sealed container, protected from light.[1]

  • Long-term storage at -20°C is recommended.[1]

  • The storage area should be clearly labeled as containing a potent compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial.

1. Evacuation and Notification:

  • Alert others in the immediate vicinity and evacuate the area if necessary.

  • For major spills, contact the institutional safety office.

2. Spill Cleanup:

  • Don the appropriate PPE before attempting to clean a minor spill.

  • For solid spills: Gently cover the spill with a moist absorbent pad to avoid raising dust.[3] Sweep the material into a suitable container for disposal.[1]

  • For liquid spills: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.[8] Do not use combustible materials like paper towels for large spills of flammable solvents.

  • Place all contaminated materials into a sealed, labeled hazardous waste container.

3. Decontamination:

  • Clean the spill area with soap and water, followed by a thorough rinse.[4]

  • Dispose of all cleaning materials as hazardous waste.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, absorbent pads, and weighing materials. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour any solutions down the drain.[1][4]

  • Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container.[4]

All hazardous waste must be disposed of in accordance with federal, state, and local regulations.[1]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Solid Compound prep_setup->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve Transfer handle_use Experimental Use handle_dissolve->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate Post-Experiment cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Doff PPE Correctly cleanup_dispose->cleanup_remove_ppe spill_alert Alert & Evacuate spill_ppe Don Spill PPE spill_alert->spill_ppe spill_contain Contain & Clean spill_ppe->spill_contain spill_dispose Dispose of Spill Waste spill_contain->spill_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.